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Fosinopril-d5 Sodium Salt Documentation Hub

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  • Product: Fosinopril-d5 Sodium Salt
  • CAS: 1217513-43-3

Core Science & Biosynthesis

Foundational

Strategic Identification and Bioanalytical Application of Fosinopril-d5 Sodium Salt

[1] Executive Summary Fosinopril-d5 sodium salt is the stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1] It serves as the critical Internal Standard (IS) for the accurate q...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Fosinopril-d5 sodium salt is the stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1] It serves as the critical Internal Standard (IS) for the accurate quantification of Fosinopril in biological matrices via LC-MS/MS.[1]

For researchers and drug development professionals, this compound presents a unique challenge: unlike its parent compound, the deuterated sodium salt form often lacks a universally indexed CAS Registry Number in public databases.[1] This guide addresses the "identification gap," provides theoretical mass spectrometry parameters, and outlines a self-validating bioanalytical protocol compliant with GLP standards.

Part 1: The Identity Crisis (CAS & Nomenclature)[1]

The CAS Number Search Paradox

If you are searching for a specific CAS number for Fosinopril-d5 Sodium Salt , you will likely encounter a data void.[1] Public chemical registries (such as Common Chemistry or PubChem) index the parent compound and occasionally the free acid labeled form, but rarely the specific labeled salt forms used in custom synthesis.[1]

Critical Reference Data:

  • Parent Compound (Fosinopril Sodium): CAS 88889-14-9 [1, 2].[1][2][3][4][5]

  • Active Metabolite (Fosinoprilat): CAS 95399-71-6 [4].[1]

  • Labeled Analog (Fosinopril-d5 Sodium): Not Currently Indexed in major public registries.[1]

    • Note: Some custom synthesis vendors (e.g., TLC Pharmaceutical Standards, Veeprho) assign internal catalog numbers or refer to it by chemical name [4, 10].[1]

Strategic Search Protocol

Do not rely solely on CAS numbers for procurement or identification of this isotopologue. Use the following structural descriptors:

  • Chemical Name: Fosinopril-d5 sodium salt; (4S)-4-Cyclohexyl-1-{[(RS)-2-methyl-1-(propionyloxy)propoxy]-(4-phenyl-d5-butyl)phosphinylacetyl}-L-proline sodium salt.[1][2][6]

  • Label Location: Typically, the deuterium label is on the phenyl ring of the phosphinyl group (

    
    ).[1]
    

Part 2: Chemical Specifications & Mass Shifts[1][2]

To ensure scientific integrity in Mass Spectrometry, you must distinguish between the Free Acid and the Sodium Salt forms, as vendors often conflate the molecular weights in their catalog descriptions.[1]

Theoretical Mass Calculations

The introduction of 5 deuterium atoms (


) results in a mass shift of approximately +5.03 Da relative to the unlabeled parent.[1]

Table 1: Comparative Physicochemical Properties

PropertyFosinopril Sodium (Parent)Fosinopril-d5 Sodium (IS)
Formula


Molar Mass (Average) 585.64 g/mol ~590.67 g/mol
Monoisotopic Mass (M) 585.2831 Da590.3145 Da
Precursor Ion (ESI+)

564.3 (Free Acid form detected)569.3 (Free Acid form detected)
Solubility Soluble in Methanol, WaterSoluble in Methanol, Water

Technical Insight: In Electrospray Ionization (ESI+), the sodium salt dissociates.[1] You will detect the protonated free acid


 or simply the protonated species of the free acid form.[1] Therefore, your MRM transitions should track the 569.3 Da  precursor for the d5 variant, not the salt mass [13].[1]

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

The following protocol is designed to be self-validating . It includes checkpoints to verify that the Internal Standard is performing correctly (compensating for matrix effects and recovery loss).

Experimental Workflow Logic

BioanalysisWorkflow Sample Plasma Sample (Human/Rat) IS_Add IS Addition (Fosinopril-d5 Na) Sample->IS_Add Spike Extract Solid Phase Extraction (Oasis HLB / MAX) IS_Add->Extract Equilibrate LC UHPLC Separation (C18 Column) Extract->LC Elute & Dry MS MS/MS Detection (ESI+ MRM) LC->MS m/z 569.3 -> 268.1 Data Quantification (Area Ratio) MS->Data Calc

Figure 1: Step-by-step bioanalytical workflow for Fosinopril quantification using Fosinopril-d5 as the Internal Standard.

Detailed Methodology
Step 1: Sample Preparation (Acidification Control)

Fosinopril is a prodrug that hydrolyzes to Fosinoprilat.[1][2][7] This hydrolysis can occur ex vivo in plasma, biasing results.[1]

  • Protocol: Collect blood into tubes containing EDTA and immediately add a stabilizer (e.g., Sodium Fluoride or acidic buffer) to prevent esterase activity [16].[1]

  • IS Spiking: Add 50 µL of Fosinopril-d5 working solution (500 ng/mL in 50% Methanol) to 200 µL of plasma.

Step 2: Extraction (SPE vs. LLE)

While Liquid-Liquid Extraction (LLE) with MTBE is possible, Solid Phase Extraction (SPE) is recommended for cleaner baselines in high-sensitivity assays.[1]

  • Cartridge: Mixed-mode anion exchange (MAX) or HLB.

  • Conditioning: Methanol followed by Water.[1][8]

  • Wash: 5% Methanol (removes proteins/salts).[1]

  • Elution: 2% Formic Acid in Methanol.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Fosinopril 564.3263.1~25
Fosinopril-d5 (IS) 569.3 268.1 ~25

Mechanism: The product ion at m/z 263/268 corresponds to the cleavage of the phosphinyl-acetyl side chain.[1] Since the deuterium label is on the phenyl ring of this side chain, the mass shift is conserved in the fragment, ensuring specificity [13, 14].[1]

Part 4: Verification & Regulatory Compliance[1]

Since you cannot rely on a public CAS number for identity verification, you must establish a "Chain of Identity" using the Certificate of Analysis (COA).[1]

The "Self-Validating" Identity Check

Before using a new lot of Fosinopril-d5 Sodium, perform these three checks:

  • Isotopic Purity Check: Inject a high concentration of the IS (1 µg/mL) and monitor the unlabeled channel (564.3 > 263.1).[1]

    • Acceptance Criteria: The contribution to the unlabeled channel must be < 0.5% of the LLOQ area of the analyte.[1]

  • Salt Form Verification: Review the COA for Sodium content (via Ion Chromatography or Atomic Absorption).[1]

    • Why? If the vendor supplies the Free Acid instead of the Sodium salt, your weighing calculations will be off by ~4% (Mass difference 585 vs 563).[1]

  • Retention Time Matching: The deuterated IS should co-elute (or elute slightly earlier due to the deuterium isotope effect) with the analyte.[1]

Metabolic Pathway Awareness

Fosinopril-d5 is also used to track the formation of the active metabolite, Fosinoprilat.[1]

Metabolism cluster_warning Bioanalytical Risk Fos Fosinopril (Prodrug) (m/z 564.3) FosLat Fosinoprilat (Active) (Hydrolysis Product) Fos->FosLat Hepatic Esterases (In Vivo Activation) Fos_d5 Fosinopril-d5 (IS) (m/z 569.3) Fos_d5->FosLat Used to standardize quantification Risk Ex Vivo Hydrolysis: Fosinopril converts to Fosinoprilat in plasma if not acidified.

Figure 2: Metabolic relationship and bioanalytical risk factors. Fosinopril-d5 aids in correcting for extraction efficiency but cannot correct for ex vivo hydrolysis if the sample is mishandled.[1]

References

  • PubChem. (2025).[1][2] Fosinopril Sodium (Compound).[1][2][6][9][7][10][11] National Library of Medicine.[1] Retrieved from [Link]

  • Drugs.com. (2024).[1] Fosinopril Prescribing Information. Retrieved from [Link][1]

  • Veeprho. (n.d.). Fosinopril-D5 (Sodium Salt).[1][6][10][11] Retrieved from [Link][1]

  • Wikipedia. (2025).[1] Fosinopril.[1][2][4][6][9][7][8][10][12][13][14] Retrieved from [Link][1]

  • Acta Scientific. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. (Contextual reference for ACE inhibitor extraction). Retrieved from [Link]

  • IJNRD. (n.d.).[1] Method Development and Validation of Fosinopril. Retrieved from [Link][1]

  • ResearchGate. (2025). Development and validation of LC-MS/MS method for fosinopril. Retrieved from [Link]

  • PubMed. (2025).[1] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril. Retrieved from [Link]

  • PubMed. (2020).[1][4] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Fosinopril Sodium CAS 88889-14-9.[1][2][3][4][5][10] Retrieved from [Link]

  • Jemal, M., et al. (1999).[1] Stability of fosinopril in human plasma and its determination by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Exploratory

Technical Whitepaper: Isotopic Profiling and Bioanalytical Utility of Fosinopril-d5

[1] Executive Summary In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precision of quantitative data is non-negotiable. Fosinopril, a unique phosphinic acid-con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precision of quantitative data is non-negotiable. Fosinopril, a unique phosphinic acid-containing ACE inhibitor, presents specific bioanalytical challenges due to its rapid hydrolysis to fosinoprilat and its amphiphilic nature.[1][2]

This technical guide analyzes the molecular weight distinctions between native Fosinopril and its deuterated internal standard, Fosinopril-d5.[1] Beyond simple mass characterization, we explore the Chromatographic Deuterium Effect (CDE), signal suppression mitigation, and provide a self-validating LC-MS/MS protocol for researchers requiring regulatory-grade data integrity.[1][2]

Part 1: Physicochemical Characterization[1][2]

The selection of Fosinopril-d5 as an Internal Standard (IS) is predicated on its ability to mimic the ionization and extraction efficiency of the native drug while maintaining a distinct mass spectral signature.

Molecular Weight Comparison

The following table contrasts the native drug with its deuterated analog. Note the distinction between the Free Acid (the active ionization species in positive ESI) and the Sodium Salt (the typical reference standard form).[1]

FeatureNative Fosinopril (Sodium Salt)Fosinopril-d5 (Sodium Salt)
CAS Registry 88889-14-9N/A (Labeled Analog)
Chemical Formula


Average MW 585.65 g/mol 590.68 g/mol
Free Acid Formula


Free Acid MW 563.66 g/mol 568.69 g/mol
Monoisotopic Mass (Free Acid) 563.30 Da568.33 Da
Mass Shift (

)
+5.03 Da
Deuteration Site Phenyl Ring (

-phenyl)
Structural Implications

The +5 Da mass shift is achieved by replacing five hydrogen atoms on the terminal phenyl ring of the side chain with deuterium. This location is metabolically stable and sufficiently distant from the ionizable phosphinic/amino groups, ensuring that the


 of the IS remains virtually identical to the native analyte.

Part 2: The Deuterium Effect in Chromatography

While Fosinopril-d5 is chemically similar to the native drug, it is not chromatographically identical.[1][2] Researchers must account for the Chromatographic Deuterium Effect (CDE) .[1][2]

Mechanism of Retention Shift

Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[1][2] This results in a marginally lower lipophilicity for the deuterated compound.[1][2]

  • Outcome: Fosinopril-d5 typically elutes slightly earlier than native Fosinopril in Reverse-Phase Liquid Chromatography (RPLC).[1][2]

  • Risk: If the retention time shift is too large, the IS may not experience the exact same matrix suppression/enhancement effects as the analyte, compromising quantification accuracy.

Mitigation Strategy

To ensure the IS effectively corrects for matrix effects, the chromatographic method must be optimized to minimize resolution between the Native and d5 peaks while maintaining separation from interfering matrix components.

DeuteriumEffect Native Native Fosinopril (Lipophilicity: High) Column C18 Reverse Phase Column Native->Column D5 Fosinopril-d5 (Lipophilicity: Slightly Lower) D5->Column Elution Elution Order Column->Elution Result D5 Elutes Earlier (Risk: Matrix Mismatch) Elution->Result C-D Bond Effect

Caption: Logical flow illustrating the lipophilicity difference leading to earlier elution of deuterated standards in RPLC.

Part 3: Bioanalytical Application (LC-MS/MS)

The quantification of Fosinopril is typically performed using Positive Electrospray Ionization (ESI+) .[1][2] Although the metabolite (Fosinoprilat) is often analyzed in negative mode due to the exposed phosphinic acid, the prodrug (Fosinopril) ionizes well as


.[2]
Mass Spectrometry Transitions (MRM)

The Multiple Reaction Monitoring (MRM) transitions rely on the cleavage of the ester side chain.[1]

AnalytePrecursor Ion

Product Ion

Collision Energy (eV)
Fosinopril 564.3

426.2~20-25
Fosinopril-d5 569.3

431.2~20-25

Note: The product ion retains the phosphinic core, ensuring the d5-label (on the phenyl ring attached to the phosphorous side chain) is preserved in the fragment.

Experimental Workflow Diagram

BioanalysisWorkflow cluster_MS Triple Quadrupole MS/MS Sample Plasma Sample (Contains Fosinopril) IS_Add Add Internal Standard (Fosinopril-d5) Sample->IS_Add Extraction Solid Phase Extraction (SPE) (Oasis HLB or similar) IS_Add->Extraction Equilibration LC LC Separation (C18 Column, Formic Acid/MeCN) Extraction->LC Clean Extract ESI ESI Source (+) (Ionization) LC->ESI Eluent Q1 Q1 Filter Select Precursor ESI->Q1 Ions CID Collision Cell (Fragmentation) Q1->CID Native: 564.3 IS: 569.3 Q3 Q3 Filter Select Product CID->Q3 Frag Detector Detector (Quantification) Q3->Detector Native: 426.2 IS: 431.2

Caption: Step-by-step LC-MS/MS workflow for the simultaneous quantification of Fosinopril and Fosinopril-d5.

Part 4: Validated Experimental Protocol

Objective: Quantify Fosinopril in human plasma (Range: 1.0 – 500 ng/mL).

Stock Solution Preparation
  • Native Stock: Weigh 10.0 mg Fosinopril Sodium (corrected for purity/salt form) into a 10 mL volumetric flask. Dissolve in Methanol to yield 1.0 mg/mL (Free Acid equivalent).[1][2]

  • IS Stock: Weigh 1.0 mg Fosinopril-d5 Sodium.[1][2] Dissolve in Methanol to yield 100 µg/mL.[1][2]

  • Working IS: Dilute IS Stock with 50% Methanol/Water to 500 ng/mL.

Sample Extraction (Liquid-Liquid Extraction - LLE)
  • Aliquot: Transfer 200 µL plasma to a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL Working IS solution. Vortex 30s.

  • Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

  • Agitation: Shake for 10 min; Centrifuge at 4000 rpm for 5 min (

    
    ).
    
  • Transfer: Transfer supernatant to a clean tube. Evaporate to dryness under

    
     at 
    
    
    
    .
  • Reconstitution: Reconstitute in 100 µL Mobile Phase.

LC-MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 3.5 µm.[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 30% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.[1][2]

Self-Validating System Check

To ensure the protocol is trustworthy, perform the "Isotopic Purity Check" before every run:

  • Inject a high concentration of Native Fosinopril (without IS).[1][2] Monitor the IS channel (569 -> 431).

    • Acceptance: Signal in IS channel must be < 0.5% of the LLOQ IS response (Checks for native isotope contribution).[1][2]

  • Inject pure Fosinopril-d5 (without Native).[1][2] Monitor the Native channel (564 -> 426).

    • Acceptance: Signal in Native channel must be < 20% of the LLOQ Native response (Checks for d0 impurity in the d5 standard).

References

  • PubChem. (2023).[1][2] Fosinopril Sodium Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Jia, J., et al. (2007).[1][2] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B, 850(1-2), 37-43.[1][2] (Validated MRM transitions and LLE extraction).

  • Wang, S., et al. (2007).[1][2] Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Mechanistic explanation of CDE in RPLC).

  • DrugBank Online. (2023).[1][2] Fosinopril: Pharmacology and Structure. Available at: [Link][1][2][4]

  • European Medicines Agency (EMA).Guideline on Bioanalytical Method Validation. (Regulatory grounding for IS interference limits).

Sources

Foundational

A Technical Guide to Fosinopril-d5 Sodium Salt: Properties and Bioanalytical Applications

This document provides an in-depth guide to the chemical properties and applications of Fosinopril-d5 Sodium Salt, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple dat...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to the chemical properties and applications of Fosinopril-d5 Sodium Salt, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into the practical application and scientific reasoning behind the use of this stable isotope-labeled compound.

Introduction: The Role of Stable Isotopes in Pharmacokinetics

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is an ester prodrug that is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat.[3][4][5] Accurate quantification of fosinopril and fosinoprilat in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence studies.

The "gold standard" for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of a suitable internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization but be clearly distinguishable by the mass spectrometer. This is where Fosinopril-d5 Sodium Salt proves invaluable. As a deuterium-labeled analog of the parent drug, it serves as a superior internal standard, ensuring the highest degree of accuracy in bioanalytical methods.[6]

Core Chemical and Physical Properties

Fosinopril-d5 Sodium Salt is structurally identical to Fosinopril sodium, with the key difference being the substitution of five hydrogen atoms with deuterium atoms on the phenylbutyl moiety. This isotopic substitution results in a higher molecular weight, allowing it to be differentiated from the unlabeled drug by a mass spectrometer, without significantly altering its chemical behavior.

Physicochemical Data Summary

The fundamental properties of Fosinopril-d5 Sodium Salt are summarized below. These values are consistent with its intended use in laboratory settings for preparing standard solutions.

PropertyValueSource(s)
Chemical Name L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl-d5) phosphinyl] acetyl]-, sodium salt, trans-Inferred
Molecular Formula C₃₀H₄₀D₅NNaO₇P[6]
Molecular Weight ~590.68 g/mol (Varies slightly based on D5 position)[6]
Appearance White to off-white crystalline powder[4][7][8]
Solubility Soluble in water (100 mg/mL), methanol, and ethanol. Slightly soluble in hexane.[4][7][8]
Melting Point 190 - 192 °C (for non-deuterated form)[9]
Storage Store at -20°C for long-term stability.[1]

Note: Some data, like melting point, is referenced from the non-deuterated form, as significant deviation is not expected.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

To appreciate its application, understanding the mechanism of the parent drug is crucial. Fosinopril acts by inhibiting the angiotensin-converting enzyme (ACE).[10] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Specifically, ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7][10] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention.[4] By inhibiting ACE, the active metabolite fosinoprilat decreases angiotensin II levels. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[3][10][11]

Caption: Inhibition of ACE by Fosinoprilat.

Application in Bioanalysis: A Self-Validating System

The primary and most critical application of Fosinopril-d5 Sodium Salt is as an internal standard (IS) for the quantitative analysis of fosinopril and its active metabolite, fosinoprilat, in biological samples.[6]

The Rationale for a Stable Isotope-Labeled (SIL) Internal Standard

Using a SIL IS like Fosinopril-d5 is considered the most robust approach in quantitative mass spectrometry for several reasons:

  • Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, meaning it experiences the same matrix effects during ionization.

  • Extraction Efficiency: Its physical properties are so similar to the analyte that it mirrors the analyte's recovery during sample preparation steps (e.g., liquid-liquid extraction or protein precipitation).

  • Ionization Similarity: It has the same ionization efficiency as the analyte, making the ratio of analyte to IS highly reliable.

Any loss of analyte during sample processing will be accompanied by a proportional loss of the IS. This maintains a constant analyte-to-IS peak area ratio, which is the basis for accurate quantification. A highly sensitive LC-MS/MS method can achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL for fosinopril in human plasma.[12]

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a standard workflow for the analysis of fosinopril and fosinoprilat in human plasma using Fosinopril-d5 as an internal standard.

A. Materials and Reagents:

  • Fosinopril Sodium (Analyte Reference Standard)

  • Fosinopril-d5 Sodium Salt (Internal Standard)

  • Human Plasma (with K₂EDTA as anticoagulant)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid

  • Deionized Water

B. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve Fosinopril Sodium in methanol.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve Fosinopril-d5 Sodium Salt in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 0.1 to 200 ng/mL).

  • IS Working Solution: Dilute the IS stock solution in 50:50 acetonitrile/water to a final concentration (e.g., 10 ng/mL).

C. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution. Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Bioanalytical sample preparation workflow.

D. LC-MS/MS Conditions (Illustrative):

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A time-programmed gradient from low to high organic phase (B) is used to elute the analytes.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.[12]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for fosinopril, fosinoprilat, and fosinopril-d5.

Stability and Handling

Proper handling and storage are crucial to maintain the integrity of this reference standard.

  • Storage: Fosinopril-d5 sodium salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at -20°C for long-term use.[1][9]

  • Handling: Avoid dust formation and inhalation.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid powder.[9]

  • Stability: The parent drug, fosinopril, is known to undergo degradation under hydrolytic (acidic and basic) conditions.[14] Therefore, solutions should be prepared fresh, and pH should be controlled. It is stable to oxidative and thermal stress.[14]

Conclusion

Fosinopril-d5 Sodium Salt is an indispensable tool for modern drug development and clinical pharmacology. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, reliable, and accurate bioanalytical methods. By ensuring precise quantification of fosinopril and its active metabolite, it enables researchers to confidently characterize the pharmacokinetic profile of this important ACE inhibitor, ultimately contributing to the safe and effective use of the medication.

References

  • DailyMed. (n.d.). Fosinopril Sodium Tablets, USP, for oral use Rx only. Retrieved from [Link]

  • Shabir, G. A. (2022, July 12). Fosinopril. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • PRODUCT MONOGRAPH. (2016, December 6). fosinopril. Retrieved from [Link]

  • Sanofi-Aventis Canada Inc. (2008, January). Fosinopril Winthrop. Retrieved from [Link]

  • Singh, S., et al. (2015). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. Retrieved from [Link]

  • Kumar, N., et al. (2012). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. PubMed. Retrieved from [Link]

  • Veeprho. (n.d.). Fosinopril-D5 (Sodium Salt). Retrieved from [Link]

  • DrugTalk. (2020, September 8). Fosinopril (Monopril) - Uses, Dosing, Side Effects | Medication Review. YouTube. Retrieved from [Link]

  • Teva Canada Limited. (2024, March 7). Fosinopril sodium. Retrieved from [Link]

  • International Journal of Advanced Research in Engineering and Management. (n.d.). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (2014). Kinetic method for analyzing fosinopril sodium in pharmaceuticals. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2022, March 3). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. Retrieved from [Link]

  • Drugs.com. (n.d.). Fosinopril: Package Insert / Prescribing Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fosinopril. Retrieved from [Link]

  • Zhang, Z., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Rapid and accurate simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets by HPLC. Retrieved from [Link]

  • ResearchGate. (2017, January 24). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stable Isotope Labeled ACE Inhibitor Standards in LC-MS/MS Bioanalysis

Executive Summary The quantification of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Ramipril, Enalapril, Lisinopril) in biological matrices requires rigorous correction for matrix effects and extraction efficie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Ramipril, Enalapril, Lisinopril) in biological matrices requires rigorous correction for matrix effects and extraction efficiency. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a reagent; it is the primary reference anchor that ensures data integrity.

This guide details the selection, implementation, and validation of SIL-IS for ACE inhibitors. It prioritizes the mechanistic understanding of Isotope Dilution Mass Spectrometry (IDMS) and addresses the critical "Deuterium Effect"—a chromatographic phenomenon that can compromise assay accuracy if ignored.

Part 1: The Mechanistic Role of Internal Standards[1]

The Problem: Matrix Effects in Electrospray Ionization (ESI)

ACE inhibitors are typically analyzed in plasma, serum, or urine. These matrices contain phospholipids, salts, and proteins that co-elute with the analyte. In the ESI source, these contaminants compete for charge, leading to Ion Suppression or Enhancement .[1]

If an external calibration curve is used, the standards (in clean solvent) do not experience this suppression, while the patient samples do. The result is a gross underestimation of drug concentration.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

A SIL-IS is chemically identical to the analyte but differs in mass. By spiking a fixed amount of SIL-IS into every sample before extraction, we create a self-correcting system.

  • Extraction Loss: If 20% of the analyte is lost during extraction, 20% of the SIL-IS is also lost. The ratio remains constant.

  • Ion Suppression: If the matrix suppresses the analyte signal by 50%, the SIL-IS signal is also suppressed by 50% (assuming co-elution). The ratio remains constant.

Mechanism Visualization

The following diagram illustrates how the SIL-IS corrects for variability throughout the workflow.

IDMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S Biological Sample (Analyte) Mix Equilibration S->Mix IS Add SIL-IS (Fixed Conc.) IS->Mix Ext Extraction (SPE/PPT) Mix->Ext Losses occur equally LC LC Separation (Co-elution) Ext->LC ESI ESI Source (Matrix Effect) LC->ESI Co-eluting Matrix MS Mass Analyzer (MRM) ESI->MS Ion Suppression Calc Quantification (Area Ratio Calculation) MS->Calc Ratio Corrects Error

Figure 1: The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Selection Criteria for Stable Isotopes

Selecting the correct isotope is the most critical decision in method development. You generally have two choices: Deuterated (


)  or Carbon-13/Nitrogen-15 (

/

)
.[2]
The "Deuterium Effect"

Deuterium is slightly more lipophilic than Hydrogen. In Reverse Phase Chromatography (RPLC), deuterated analogs often elute slightly earlier than the unlabeled analyte.

  • Risk: If the retention time shift is significant, the SIL-IS may elute outside the suppression zone of the analyte. The SIL-IS and analyte effectively experience different matrix effects, rendering the correction invalid [1].

Carbon-13 and Nitrogen-15

Isotopes labeled with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 or 

on the backbone structure do not exhibit significant retention time shifts. They co-elute perfectly with the analyte, ensuring they experience the exact same ionization environment.
Comparative Analysis Table
FeatureDeuterated Standards (

)

/

Standards
Cost Low to ModerateHigh
Availability High (Common for most ACE inhibitors)Limited (Often requires custom synthesis)
Chromatography Potential RT shift (The Deuterium Effect)Perfect Co-elution
Stability Potential D/H exchange in acidic solventsExtremely Stable
Recommendation Acceptable for general use if RT shift is negligible.Gold Standard for regulated clinical trials.
Decision Logic for ACE Inhibitors

ACE inhibitors often contain carboxylic acid and amide moieties. Avoid deuterium labels on exchangeable positions (e.g., -OH, -NH). Ensure labels are on the alkyl backbone or aromatic rings.

Isotope_Selection Start Select SIL-IS for ACE Inhibitor Q1 Is 13C/15N available? Start->Q1 Yes1 Use 13C/15N (Gold Standard) Q1->Yes1 Yes No1 Select Deuterated (D) Q1->No1 No Q2 Check Label Position No1->Q2 Pos1 Exchangeable? (-OH, -NH) Q2->Pos1 Pos2 Non-Exchangeable? (Ring, Alkyl) Q2->Pos2 Reject REJECT (Scrambling Risk) Pos1->Reject Q3 Check Retention Time Shift Pos2->Q3 Shift Significant Shift? Q3->Shift Res1 Acceptable (Validate Matrix Factor) Shift->Res1 No / Minimal Res2 Fail (Cannot Correct Matrix Effect) Shift->Res2 Yes

Figure 2: Decision matrix for selecting the appropriate Internal Standard.

Part 3: Experimental Protocol (Ramipril Example)

This protocol utilizes Protein Precipitation (PPT) , the most common high-throughput method. For higher sensitivity, Solid Phase Extraction (SPE) is recommended.

Materials
  • Analyte: Ramipril.

  • Internal Standard: Ramipril-d5 (Label: ethyl ester group).

  • Matrix: Human Plasma (K2EDTA).

  • Reagents: Acetonitrile (ACN), Formic Acid (FA), LC-MS grade Water.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Ramipril and Ramipril-d5 in 50:50 Methanol:Water to 1 mg/mL.

    • Prepare Working IS Solution : Dilute Ramipril-d5 to 500 ng/mL in ACN.

  • Sample Aliquoting:

    • Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • Internal Standard Addition (Critical Step):

    • Add 20 µL of Working IS Solution to every well (except Double Blanks).

    • Note: This step anchors the quantification. Any variation here translates directly to error.

  • Precipitation:

    • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Injection:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Ramipril: m/z 417.2

      
       234.1
      
    • Ramipril-d5: m/z 422.2

      
       239.1
      

Part 4: Validation Parameters (ICH M10 Compliance)

To ensure the SIL-IS is performing correctly, specific validation tests are required [2, 3].

Cross-Contribution (Signal Crosstalk)

Since natural isotopes exist (e.g., natural


 abundance), the unlabeled analyte can contribute signal to the IS channel, and impurities in the IS can contribute to the analyte channel.
  • Analyte to IS: Inject ULOQ (Upper Limit of Quantification) of analyte without IS. Response in IS channel must be ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     5% of the average IS response.[3]
    
  • IS to Analyte: Inject IS only (at working concentration). Response in analyte channel must be ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     20% of the LLOQ (Lower Limit of Quantification).
    
IS Response Variability

Plot the IS peak area across the entire run (Standards, QCs, Subjects).

  • Acceptance: There is no strict % limit in ICH M10, but trends indicate drift or matrix effects. A variation of >50% between the start and end of a run suggests instrument drift or severe matrix accumulation.

Matrix Factor (MF)

Calculate the IS-Normalized Matrix Factor :



  • Goal: The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be

    
     15%. This proves the IS compensates for matrix variability effectively.
    

References

  • Wang, S., et al. (2007). Impact of Deuterium Isotope Effects on the Performance of LC-MS/MS Bioanalytical Methods. Journal of Chromatography B. Link

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[5][4][6]Link

Sources

Foundational

Technical Guide: Solubility Profile and Stock Solution Protocols for Fosinopril-d5 Sodium in Methanol

The following technical guide details the solubility profile, preparation protocols, and stability considerations for Fosinopril-d5 sodium in methanol. Executive Summary Fosinopril-d5 sodium is the stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, preparation protocols, and stability considerations for Fosinopril-d5 sodium in methanol.

Executive Summary

Fosinopril-d5 sodium is the stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril sodium. It serves as the critical Internal Standard (IS) for the quantification of Fosinopril in biological matrices via LC-MS/MS.

While Fosinopril sodium is freely soluble in methanol, the preparation of deuterated standards requires stricter protocols than the non-labeled drug substance. This guide addresses the discrepancy between saturation limits and stability limits, providing a validated workflow for preparing stable stock solutions in methanol while mitigating the risks of solvolysis and transesterification inherent to ester-based prodrugs.

Physicochemical Profile & Solubility Dynamics[1]

Chemical Identity
  • Compound: Fosinopril-d5 Sodium Salt[1]

  • Role: Internal Standard (IS) for bioanalysis.[1][2]

  • Core Structure: Phosphinic acid-containing ester prodrug.[3][4]

  • Deuteration: typically on the phenyl ring or the proline ring (specific position varies by manufacturer, e.g., phenyl-d5).

  • Salt Form: Monosodium salt (improves aqueous and polar organic solubility).

Solubility in Methanol: The Data

Fosinopril sodium exhibits high solubility in polar protic solvents. Although specific saturation data for the d5 isotope is rarely published in isolation, it follows the physicochemical profile of the non-deuterated parent compound.

SolventSolubility RatingSaturation Limit (Approx.)Working Concentration (Recommended)
Methanol Freely Soluble > 100 mg/mL 1.0 mg/mL
WaterSoluble> 20 mg/mLN/A (Stability risk)
EthanolSparingly Soluble10–30 mg/mLN/A
DMSOSoluble> 50 mg/mL1–10 mg/mL

Critical Distinction: While the saturation limit in methanol is high (>100 mg/mL), commercial Certificates of Analysis (CoA) typically recommend a 1 mg/mL concentration for stock solutions. This is not a solubility limit but a stability control . High concentrations of ester-containing drugs in alcohols can accelerate transesterification or degradation over time.

Mechanism of Dissolution

Methanol is the preferred solvent for Fosinopril-d5 stock solutions because:

  • Polarity: The dielectric constant of methanol (

    
    ) effectively solvates the sodium ion and the polar phosphinyl group.
    
  • LC-MS Compatibility: Methanol is a standard component of mobile phases, preventing solvent-mismatch precipitation during injection.

  • Evaporation: It is easily removed if solvent exchange is required.

Stability Risks in Methanol

Fosinopril is a prodrug containing an ester linkage.[4] In the presence of methanol (a nucleophilic solvent), two degradation pathways are possible:

  • Methanolysis (Transesterification): The ester group can exchange with methanol, altering the mass and retention time, rendering the IS useless.

  • Hydrolysis: If the methanol contains trace water (non-anhydrous), the ester hydrolyzes to Fosinoprilat-d5 (the active diacid metabolite).

Mitigation Strategy:

  • Use LC-MS Grade Anhydrous Methanol .

  • Store solutions at -20°C or lower.

  • Purge vials with inert gas (Nitrogen/Argon) to exclude atmospheric moisture.

Protocol: Preparation of Master Stock Solution

Objective: Prepare a 1.0 mg/mL (free acid equivalent) stock solution of Fosinopril-d5 sodium in Methanol.

Materials
  • Analyte: Fosinopril-d5 Sodium (Verify isotopic purity >99%).

  • Solvent: Methanol, LC-MS Grade (Anhydrous preferred).

  • Container: Amber glass volumetric flask (Class A).

  • Gas: Nitrogen stream (for headspace purging).

Step-by-Step Workflow
  • Equilibration: Allow the Fosinopril-d5 vial to reach room temperature before opening to prevent condensation (moisture ingress).

  • Gravimetry: Accurately weigh 1.0 mg (adjusted for salt factor and purity) of Fosinopril-d5 sodium into a clean amber glass vial.

    • Calculation:

      
      
      
  • Dissolution: Add 1.0 mL of Methanol.

  • Agitation: Vortex gently for 30 seconds. Sonication is generally not required due to high solubility; if used, limit to <2 minutes to avoid heating.

  • Inspection: Verify the solution is clear and particle-free.

  • Preservation: Flush the vial headspace with Nitrogen gas for 10 seconds. Cap tightly.

  • Storage: Label immediately and store at -20°C .

Visualized Workflow (Graphviz)

StockPrep cluster_warning Critical Control Points Start Start: Fosinopril-d5 Sodium Solid Weigh Weigh 1.0 mg (+/- 0.1 mg) Correct for Salt/Purity Start->Weigh Solvent Add 1.0 mL LC-MS Grade Methanol Weigh->Solvent Dissolve Vortex 30s (Ensure Complete Dissolution) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Check->Dissolve No (Repeat Vortex) Purge Purge Headspace with N2 (Exclude Moisture) Check->Purge Yes Store Store at -20°C (Stability: ~6-12 Months) Purge->Store

Figure 1: Decision logic and workflow for the preparation of Fosinopril-d5 stock solutions, emphasizing moisture exclusion.

Analytical Application (LC-MS/MS)

When using this stock solution for analytical method development:

  • Working Standard: Dilute the methanolic stock into the initial mobile phase composition (e.g., 50:50 Methanol:Water + 0.1% Formic Acid) immediately prior to use.

  • Mobile Phase Compatibility: Fosinopril elutes well on C18 columns using Methanol/Water gradients.

    • Retention Time: ~3.0 - 4.0 min (depending on column dimension).

    • Peak Shape: Methanol stock injection usually provides good peak shape if the injection volume is low (<5-10 µL). Large injection volumes of pure methanol may cause peak fronting on aqueous mobile phases.

Degradation Pathway Diagram

Degradation Parent Fosinopril-d5 (Prodrug Ester) Active Fosinoprilat-d5 (Active Diacid) Parent->Active Hydrolysis (Avoid Moisture) MethylEster Methyl Ester Analog (Transesterification Impurity) Parent->MethylEster Transesterification (Long-term RT storage) Water H2O (Moisture) Water->Parent Methanol MeOH (Solvent) Methanol->Parent

Figure 2: Potential degradation pathways of Fosinopril-d5 in methanolic solution if storage conditions are compromised.

References

  • Medical Products Agency (Sweden). (2008). Public Assessment Report: Fosinopril Medis. Retrieved from [Link]

  • Health Canada. (2024). Product Monograph: TEVA-FOSINOPRIL. Retrieved from [Link]

  • Jemli, M., et al. (2017).[5] HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities. Az. J. Pharm Sci. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantitation of Fosinopril in Human Plasma Using Fosinopril-d5 as Internal Standard via LC-MS/MS

Abstract This application note details a robust, validated protocol for the quantification of Fosinopril , an ester prodrug angiotensin-converting enzyme (ACE) inhibitor, in human plasma.[1][2][3] The method utilizes Fos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Fosinopril , an ester prodrug angiotensin-converting enzyme (ACE) inhibitor, in human plasma.[1][2][3] The method utilizes Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and hydrolytic instability. Unlike standard small molecule assays, this protocol addresses the specific challenge of ex vivo ester hydrolysis , ensuring the prodrug is not artificially converted to its active metabolite, Fosinoprilat, during sample processing.

Introduction & Scientific Rationale

The Challenge of Prodrug Bioanalysis

Fosinopril is a phosphinic acid-containing ester prodrug.[4] Upon absorption, it is rapidly hydrolyzed by esterases (primarily hepatic and gastrointestinal) into Fosinoprilat , the active diacid metabolite.

In a bioanalytical context, this instability presents a two-fold risk:

  • Underestimation of Fosinopril: If plasma esterases remain active during sample collection, the prodrug converts to the metabolite before analysis.

  • Matrix Interference: The accumulation of Fosinoprilat (which has different ionization properties) can suppress the signal of the prodrug if not chromatographically resolved.

The Role of Fosinopril-d5

Using a structural analog (like Benazepril) as an internal standard is insufficient for this assay because it cannot track the specific hydrolytic degradation of Fosinopril. Fosinopril-d5 is the mandatory SIL-IS because:

  • Co-elution: It co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.

  • Hydrolytic Tracking: If slight hydrolysis occurs during processing (despite precautions), the d5-variant will likely hydrolyze at a similar rate, partially compensating for the loss (though stabilization is still the primary defense).

Metabolic Pathway & Interference Logic

Fosinopril_Metabolism cluster_prevention Critical Stabilization Step Fos Fosinopril (Prodrug) [M+H]+ 564.2 Fos_at Fosinoprilat (Active Metabolite) [M+H]+ 426.2 (or Negative Mode) Fos->Fos_at Hydrolysis (In Vivo & Ex Vivo) Fos_d5 Fosinopril-d5 (IS) [M+H]+ 569.2 Fos_d5->Fos Corrects Matrix Effects Esterase Plasma Esterases Esterase->Fos Catalyzes Acid Acidification (Formic Acid) Inhibits Esterase Acid->Esterase Blocks

Figure 1: Metabolic pathway of Fosinopril showing the critical need for esterase inhibition to prevent ex vivo conversion to Fosinoprilat.

Technical Specifications: Internal Standard

PropertySpecification
Compound Name Fosinopril-d5 (sodium salt)
Chemical Structure Deuterated analog of Fosinopril (typically labeled on the phenylpropyl ring or proline ring)
Molecular Weight ~568.7 g/mol (Free Acid basis)
Isotopic Purity ≥ 99% deuterated forms
Solubility Soluble in Methanol, Acetonitrile, DMSO
Storage -20°C, desiccated, protected from light
Retention Time ~1.8 min (Matches Fosinopril)

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Fosinopril contains a secondary amine and a phosphinyl group, making it amenable to Positive Electrospray Ionization (ESI+) .

  • Precursor Ion Selection: The protonated molecule

    
     is selected.
    
    • Fosinopril: m/z 564.2

    • Fosinopril-d5: m/z 569.2

  • Product Ion Selection: The dominant fragment arises from the cleavage of the ester side chain or the phosphinyl bond.

    • Fosinopril Transition: m/z 564.2 → 436.2

    • Fosinopril-d5 Transition: m/z 569.2 → 441.2 (Retains d5 label)

Sample Preparation: The Stabilization Factor

Standard Protein Precipitation (PPT) is often too "dirty" for high-sensitivity phosphinic acid drugs. Liquid-Liquid Extraction (LLE) is possible, but Solid Phase Extraction (SPE) is recommended for regulated bioanalysis to ensure maximum cleanliness and recovery.

CRITICAL STEP: Plasma must be acidified immediately upon harvesting or thawing to pH < 4.0 to inhibit esterase activity.

Experimental Protocol

Reagent Preparation
  • Stock Solution (1.0 mg/mL): Dissolve Fosinopril-d5 in Methanol. Store at -20°C.

  • Working IS Solution (500 ng/mL): Dilute Stock in 50% Methanol/Water.

  • Acidified Plasma: Harvest blood into K2EDTA tubes. Immediately add 5% Formic Acid (10 µL per 1 mL plasma) to stabilize the prodrug.

Sample Processing (SPE Workflow)

SPE_Workflow Step1 Sample Pre-treatment 200 µL Acidified Plasma + 20 µL Fosinopril-d5 IS Step2 Dilution Add 200 µL 2% Formic Acid in Water (Ensures acidic pH for SPE retention) Step1->Step2 Step3 Conditioning (Oasis HLB) 1 mL MeOH -> 1 mL Water Step2->Step3 Step4 Loading Load pre-treated sample Step3->Step4 Step5 Wash Steps 1. 1 mL 2% Formic Acid (Remove proteins) 2. 1 mL 5% MeOH (Remove phospholipids) Step4->Step5 Step6 Elution 1 mL Methanol Step5->Step6 Step7 Reconstitution Evaporate under N2 -> Reconstitute in Mobile Phase Step6->Step7

Figure 2: Solid Phase Extraction (SPE) workflow emphasizing acidification to prevent hydrolysis.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 20% B

    • 4.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must meet the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Specificity & Selectivity[5]
  • Analyze 6 lots of blank human plasma.

  • Requirement: No interfering peaks > 20% of the LLOQ area at the retention time of Fosinopril.

  • IS Interference: The response in the blank at the IS retention time must be ≤ 5% of the average IS response.

Matrix Effect (The "d5" Advantage)
  • Calculate Matrix Factor (MF) for both Analyte and IS.

  • IS-Normalized MF:

    
    .
    
  • Requirement: The CV of the IS-normalized MF calculated from 6 lots of plasma must be < 15%. This proves the d5-IS is effectively compensating for ion suppression.

Stability (Crucial for Fosinopril)
  • Bench-top Stability: 4 hours at room temperature (Acidified vs. Non-acidified). Expect rapid degradation in non-acidified samples.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Processed Sample Stability: 24 hours in autosampler (4°C).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Fosinoprilat Signal Prodrug hydrolysis during prep.Ensure plasma is acidified immediately. Keep samples on ice. Use refrigerated centrifuge.
Low IS Recovery Inefficient SPE binding.Ensure the sample pH is acidic (< 4) before loading onto the HLB cartridge to keep Fosinopril protonated.
Peak Tailing Interaction with silanols.Increase buffer strength or ensure column is end-capped (e.g., BEH C18).
Signal Suppression Phospholipid buildup.Add a specific phospholipid removal wash (e.g., 5% MeOH) or use specialized lipid-removal plates.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jemal, M., & Mulvana, D. (2000).[1] Liquid chromatography-tandem mass spectrometry method for the simultaneous determination of fosinopril and fosinoprilat in human serum. Journal of Chromatography B: Biomedical Sciences and Applications.

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). Fosinopril Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: Preparation of Fosinopril-d5 Stock Solutions for Bioanalysis

Abstract This document provides a detailed, field-proven protocol for the preparation of Fosinopril-d5 stock solutions intended for use as an internal standard (IS) in the quantitative bioanalysis of Fosinopril. Fosinopr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation of Fosinopril-d5 stock solutions intended for use as an internal standard (IS) in the quantitative bioanalysis of Fosinopril. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as Fosinopril-d5, is the gold standard in LC-MS/MS bioanalysis, as it effectively corrects for variability during sample preparation and analysis.[3][4][5] This guide outlines the scientific rationale for procedural steps, provides step-by-step instructions for preparing primary, intermediate, and working stock solutions, and details essential quality control and storage practices to ensure the integrity and reliability of bioanalytical data.

The Foundational Role of a Stable Isotope-Labeled Internal Standard

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to all calibration standards, quality control (QC) samples, and unknown study samples to account for analytical variability.[5][6] A SIL internal standard is considered the ideal choice because it shares nearly identical physicochemical properties with the analyte of interest.[7][8]

Causality: Fosinopril-d5 co-elutes with Fosinopril and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer. By calculating the peak area ratio of the analyte to the internal standard, variability introduced during sample extraction, handling, and injection is normalized. This dramatically improves the accuracy, precision, and robustness of the bioanalytical method, a cornerstone of regulatory guidelines from bodies like the FDA and EMA.[5][9][10]

G cluster_0 Sample Preparation cluster_1 Analytical Process cluster_2 Data Processing Analyte Fosinopril (Analyte) Extraction Extraction (LLE or SPE) Analyte->Extraction IS Fosinopril-d5 (IS) IS->Extraction Matrix Biological Matrix (e.g., Plasma) LCMS LC-MS/MS Analysis Extraction->LCMS Variable Recovery & Matrix Effects Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Ratio Calculation Quant Accurate Quantification Ratio->Quant Corrects for Variability

Figure 1: Workflow demonstrating how Fosinopril-d5 (IS) corrects for process variability.

Required Materials and Equipment

  • Reference Standard: Fosinopril-d5 (sodium salt), with a Certificate of Analysis (CoA) indicating purity (typically >98%).

  • Solvents: HPLC or MS-grade Methanol, Acetonitrile, and DMSO (anhydrous).

  • Glassware: Class A volumetric flasks (e.g., 1, 5, 10, 50, 100 mL), borosilicate glass vials with PTFE-lined caps.

  • Pipettes: Calibrated positive displacement or air displacement pipettes with appropriate tips.

  • Analytical Balance: A 5-place analytical balance (readability of 0.01 mg), calibrated and located on a vibration-free surface.

  • Vortex Mixer.

  • Ultrasonic Bath (Sonicator).

Preparation of Fosinopril-d5 Stock Solutions

Rationale for Solvent Selection

The choice of solvent is critical for ensuring the complete dissolution and long-term stability of the reference standard.

  • Methanol: Fosinopril sodium is freely soluble in methanol.[11] It is a preferred solvent due to its volatility and compatibility with common reverse-phase LC-MS mobile phases.[12][13][14]

  • DMSO: While Fosinopril is soluble in DMSO, it should be used with caution.[15] DMSO is non-volatile and can interfere with chromatographic separation or ionization. It is generally used only if solubility in other organic solvents is limited.

  • Acetonitrile: A common solvent in bioanalysis, suitable for subsequent dilutions.[14]

For this protocol, Methanol is selected as the primary solvent for the initial stock solution due to its excellent solubilizing properties for Fosinopril sodium and its compatibility with LC-MS systems.[11][12]

Protocol: Primary Stock Solution (S1 - 1.0 mg/mL)

This primary stock solution is the foundation of all subsequent standards and its preparation demands the highest accuracy.

  • Equilibration: Allow the sealed container of Fosinopril-d5 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 10.00 mg of Fosinopril-d5 standard into a clean glass weighing vessel. It is crucial to record the exact mass to four decimal places (e.g., 10.12 mg).

    • Expert Tip: Do not aim for the exact target weight. Instead, weigh an amount close to the target and use the actual measured weight for the final concentration calculation. This practice, known as "weighing by difference," is more accurate and efficient.[16]

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask. Cap and vortex gently for 30 seconds.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol dropwise to bring the solution to the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.

  • Calculation & Labeling: Calculate the precise concentration based on the actual weight.

    • Formula:Concentration (mg/mL) = Actual Weight (mg) / Volume of Flask (mL)

    • Label the flask clearly with the compound name (Fosinopril-d5), concentration, solvent, preparation date, and expiry date.

Protocol: Intermediate and Working Stock Solutions

Serial dilutions are performed to create working solutions at concentrations suitable for spiking into biological matrices. This tiered approach minimizes the potential for large dilution errors.[17]

G S1 Primary Stock (S1) 1.0 mg/mL in Methanol S2 Intermediate Stock (S2) 100 µg/mL S1->S2 1:10 Dilution (1 mL S1 into 10 mL) S3 Intermediate Stock (S3) 10 µg/mL S2->S3 1:10 Dilution (1 mL S2 into 10 mL) WS Working IS Solution (WS) 100 ng/mL S3->WS 1:100 Dilution (100 µL S3 into 10 mL)

Figure 2: Serial dilution scheme for preparing Fosinopril-d5 working solutions.

Table 1: Serial Dilution Protocol

Solution IDStarting SolutionVolume of Starting Soln.DiluentFinal VolumeFinal Concentration
S2 S1 (1.0 mg/mL)1.0 mL50:50 ACN:H₂O10.0 mL100 µg/mL
S3 S2 (100 µg/mL)1.0 mL50:50 ACN:H₂O10.0 mL10 µg/mL
WS S3 (10 µg/mL)100 µL50:50 ACN:H₂O10.0 mL100 ng/mL

Note: A diluent of 50:50 Acetonitrile:Water is often used for working solutions to ensure compatibility with the initial mobile phase conditions of a reverse-phase LC method and to prevent analyte precipitation upon injection.

Quality Control and Solution Stability

The integrity of a bioanalytical method relies on the proven stability and accuracy of its standard solutions. This must be formally documented as per regulatory guidelines.[9][10][18]

  • Purity Verification: The purity stated on the Certificate of Analysis is the primary source of this information. For rigorous validation, the identity of the standard can be confirmed via mass spectrometry infusion to verify the correct mass-to-charge ratio (m/z).

  • Solution Stability:

    • Bench-Top Stability: Evaluate the stability of the working solution when left at room temperature for a period reflecting typical sample preparation time (e.g., 4-24 hours).

    • Freeze-Thaw Stability: Assess stability by subjecting an aliquot of each stock solution to at least three freeze-thaw cycles (e.g., -20°C or -80°C to room temperature).

    • Long-Term Stability: Determine the maximum duration the stock solutions can be stored under specified conditions (e.g., -20°C or -80°C) without significant degradation (>5-10%).

For each stability test, the response of the aged solution is compared against a freshly prepared solution. The mean response should be within ±10% of the fresh solution.

Storage and Handling

Proper storage is essential to prevent degradation and maintain the validated concentration of the stock solutions.

  • Primary & Intermediate Stocks (S1, S2, S3): Store in tightly sealed, clearly labeled glass vials at ≤ -20°C. For added protection against degradation, amber vials can be used to shield from light.

  • Working Solution (WS): Can be stored at 2-8°C for short-term use (e.g., up to one week, if stability is proven) or at ≤ -20°C for longer periods.

  • Handling: Always use clean, calibrated pipettes and fresh tips for each transfer to avoid cross-contamination. Never return unused solution to the stock bottle.

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparation of Fosinopril-d5 stock solutions. Adherence to these procedures—from meticulous weighing and solvent selection to systematic dilution and stability verification—is a prerequisite for developing a reliable and reproducible bioanalytical method. By understanding the causality behind each step, researchers can ensure the generation of high-quality data suitable for regulatory submission and pivotal decision-making in drug development.

References

  • Cayman Chemical. Fosinopril (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/16194/fosinopril-(sodium-salt)]
  • Veeprho. Fosinopril-D5 (Sodium Salt). [URL: https://www.veeprho.com/product/fosinopril-d5-sodium-salt/]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9601226, Fosinopril. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fosinopril]
  • AAPS J. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7051010/]
  • ResearchGate. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. [URL: https://www.researchgate.
  • SlideShare. USFDA guidelines for bioanalytical method validation. [URL: https://www.slideshare.
  • Medicines Evaluation Board. Fosinopril Medis tablet ENG PAR. [URL: https://www.cbg-meb.nl/documenten/openbare-beoordelingsrapporten-engels/2017/01/01/uk-h-0897-01-03-dc]
  • PubMed. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its major active metabolite fosinoprilat in human plasma. [URL: https://pubmed.ncbi.nlm.nih.gov/19698943/]
  • ChemicalBook. Fosinopril | 98048-97-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6270108.htm]
  • IJNRD. Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. [URL: https://www.ijnrd.org/papers/IJNRD2305537.pdf]
  • Pharmascience. PRODUCT MONOGRAPH pms-FOSINOPRIL. [URL: https://pdf.hres.ca/dpd_pm/00030580.PDF]
  • IJFMR. Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. [URL: https://www.ijfmr.com/papers/2024/3/2247.pdf]
  • WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How. [URL: https://dmpk.wuxiapptec.com/library/internal-standards-in-lc-ms-bioanalysis-which-when-and-how/]
  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/evaluation-internal-standard-responses-during-chromatographic-bioanalysis-questions-and-answers]
  • Chemistry LibreTexts. 2.5: Preparing Solutions. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1_(Harvey)/02%3A_Basic_Tools_of_Analytical_Chemistry/2.5%3A_Preparing_Solutions]
  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [URL: https://pubmed.ncbi.nlm.nih.gov/11357998/]
  • PubMed. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. [URL: https://pubmed.ncbi.nlm.nih.gov/24484803/]
  • European Medicines Agency. Guideline on bioanalytical method validation. [URL: https://www.ema.europa.
  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2l0gq6z2]
  • Bitesize Bio. How to Make Accurate Stock Solutions. [URL: https://bitesizebio.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [URL: https://www.waters.
  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [URL: https://www.spectroscopyonline.com/view/how-do-you-prepare-reference-standards-and-solutions]
  • ECA Academy. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [URL: https://www.gmp-compliance.
  • European Medicines Agency. Guideline on bioanalytical method validation (2011). [URL: https://www.ema.europa.
  • PubMed. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. [URL: https://pubmed.ncbi.nlm.nih.gov/9548777/]
  • ResearchGate. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. [URL: https://www.researchgate.net/publication/11832269_Stable_isotopically_labeled_internal_standards_in_quantitative_bioanalysis_using_liquid_chromatographymass_spectrometry_Necessity_or_not]
  • Taylor & Francis Online. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [URL: https://www.tandfonline.com/doi/full/10.1080/19475705.2018.1543287]
  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [URL: https://info.gbiosciences.com/blog/stock-solutions-101-everything-you-need-to-know]
  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. [URL: https://chemistry.stackexchange.
  • HU-Berlin. The EMA Bioanalytical Method Validation Guideline. [URL: https://www.gdch.de/netzwerke/fg/pharmazeutische-chemie/arbeitsgruppen/ak-klinische-pharmazie-und-pharmakologie/ag-bioanalytik/vortraege/ema_workshop_bioanalytical_methods_2010_p_van_amsterdam.pdf]
  • Future Science. White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [URL: https://www.future-science.com/doi/pdf/10.4155/bio.11.114]
  • Selleck Chemicals. Fosinopril Sodium | RAAS inhibitor | CAS 88889-14-9. [URL: https://www.selleckchem.com/products/fosinopril-sodium.html]

Sources

Method

Quantitative Analysis of Fosinopril-d5 in Biological Matrices using LC-MS/MS with Optimized MRM Transitions

[Senior Application Scientist Introduction] This technical guide provides a comprehensive framework for the quantitative analysis of Fosinopril-d5, a deuterated internal standard for the angiotensin-converting enzyme (AC...

Author: BenchChem Technical Support Team. Date: February 2026

[Senior Application Scientist Introduction]

This technical guide provides a comprehensive framework for the quantitative analysis of Fosinopril-d5, a deuterated internal standard for the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. As a Senior Application Scientist, the following notes are curated from field-proven insights and established analytical principles to ensure scientific integrity and robust, reproducible results. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Scientific Foundation: The Rationale Behind the Method

Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, Fosinoprilat, which is the primary agent responsible for ACE inhibition.[1][2] For accurate quantification of Fosinopril in biological matrices, the use of a stable isotope-labeled internal standard, such as Fosinopril-d5, is paramount. Deuterated internal standards are chemically identical to the analyte and co-elute chromatographically, but are distinguishable by mass spectrometry due to their mass difference.[3] This co-elution ensures that any matrix effects, such as ion suppression or enhancement, and any variations in sample preparation or instrument response, affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

This application note focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Multiple Reaction Monitoring (MRM) for the selective and sensitive detection of Fosinopril-d5.

Understanding the MRM Transitions: From Precursor to Product

The foundation of a robust MRM method lies in the careful selection and optimization of precursor and product ions. In positive electrospray ionization (ESI+), Fosinopril is readily protonated to form the precursor ion [M+H]⁺.

Molecular Weights:

  • Fosinopril: 563.66 g/mol [3][4]

  • Fosinopril-d5: Assuming deuteration on the phenyl ring, the molecular weight is approximately 568.7 g/mol .

  • Fosinoprilat: 435.49 g/mol [1][5][6][7]

Precursor Ion Selection:

In positive ESI, the precursor ion for Fosinopril will be its protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 564.3. For Fosinopril-d5, with five deuterium atoms on the phenyl ring, the [M+H]⁺ precursor ion will have an m/z of 569.3.

Fragmentation Pathway and Product Ion Selection:

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ion fragments into smaller, characteristic product ions. The fragmentation of Fosinopril is predictable based on its chemical structure. The ester and phosphinate ester bonds are susceptible to cleavage. A primary and highly stable fragment results from the cleavage of the ester bond and subsequent loss of the propyloxycarbonyl group.

cluster_legend Legend Fosinopril Fosinopril [M+H]⁺ = 564.3 m/z Fragmentation Collision-Induced Dissociation (CID) Fosinopril->Fragmentation Product_Ion Product Ion (m/z 344.2) Fragmentation->Product_Ion Neutral_Loss Neutral Loss (C10H18O5P) Fragmentation->Neutral_Loss Precursor Precursor Ion Product Product Ion

Caption: Fragmentation of Fosinopril

Based on this fragmentation, the following MRM transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
Fosinopril564.3344.220-30
Fosinopril-d5 569.3 344.2 20-30
Fosinoprilat436.2237.225-35

Note: The collision energy is instrument-dependent and should be optimized for maximum signal intensity.

Detailed Experimental Protocol

This protocol outlines a robust method for the extraction and analysis of Fosinopril-d5 from a biological matrix, such as human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for cleaning up complex biological samples and concentrating the analyte of interest.[8]

Materials:

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add the Fosinopril-d5 internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometer Settings:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

cluster_legend Workflow Stages Sample Biological Sample (e.g., Plasma) Spike Spike with Fosinopril-d5 IS Sample->Spike SPE Solid-Phase Extraction Spike->SPE LC LC Separation SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification Data->Quant SamplePrep Sample Preparation Analysis Instrumental Analysis DataProcessing Data Handling

Caption: Analytical workflow for Fosinopril-d5 quantification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Fosinopril-d5 using LC-MS/MS with optimized MRM transitions. The use of a deuterated internal standard, coupled with a robust sample preparation and a selective analytical technique, ensures the generation of high-quality, reliable data for critical drug development and clinical research applications. Adherence to the principles of method validation is essential to guarantee the performance and reliability of this analytical procedure.

References

  • Fosinopril | C30H46NO7P | CID 9601226 - PubChem. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed. [Link]

  • FOSINOPRILAT - precisionFDA. [Link]

  • CN107365268B - Preparation method of antihypertensive drug fosinopril sodium and key intermediate thereof - Google P
  • Fosinoprilat | CAS#:95399-71-6 | Chemsrc. [Link]

  • Fosinopril - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method - IJFMR. [Link]

  • Fosinoprilat | C23H34NO5P | CID 62956 - PubChem. [Link]

  • Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor. [Link]

  • Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent | Request PDF. [Link]

  • Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and - IJNRD. [Link]

Sources

Application

High-Stability Quantitation of Fosinopril in Human Plasma via LC-MS/MS

Executive Summary & Scientific Rationale This application note details a robust Solid Phase Extraction (SPE) protocol for the quantitation of Fosinopril in human plasma, utilizing Fosinopril-d5 as the internal standard....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust Solid Phase Extraction (SPE) protocol for the quantitation of Fosinopril in human plasma, utilizing Fosinopril-d5 as the internal standard.

The Bioanalytical Challenge: Fosinopril is a phosphinic acid-containing ester prodrug. Its primary bioanalytical challenge is its susceptibility to hydrolysis by plasma esterases, converting it into its active metabolite, Fosinoprilat .[1] This conversion occurs rapidly at physiological pH and room temperature, leading to underestimation of the prodrug and overestimation of the metabolite.

The "Self-Validating" Solution: Unlike generic protocols that recommend Anion Exchange (MAX) cartridges (which require neutral/basic loading where esterases are most active), this protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase mechanism.

  • Why? HLB sorbents allow sample loading under acidic conditions .

  • The Benefit: By acidifying plasma immediately upon collection, we inhibit esterase activity and protonate the phosphinic acid moiety (pKa ~3.0), ensuring high retention on the HLB sorbent while "freezing" the metabolic profile.

Chemical Logic & Materials
2.1 Analyte Properties
CompoundStructure TypepKa (Approx)LogPMW (Monoisotopic)
Fosinopril Phosphinic Acid Ester (Prodrug)~3.0 (Acidic), ~5.5 (Carboxyl)4.8 (Hydrophobic)563.3
Fosinopril-d5 Deuterated Analog (IS)Similar to AnalyteSimilar to Analyte568.3
Fosinoprilat Active Metabolite (Diacid)~2.5, ~3.50.6 (Hydrophilic)433.2
2.2 Reagents & Materials
  • SPE Cartridge: Waters Oasis HLB, 30 mg / 1 cc (or equivalent polymeric reversed-phase).

  • Internal Standard: Fosinopril-d5 (Sodium Salt).

  • Stabilizer: 10% Formic Acid (aq) or 1M HCl (for immediate plasma acidification).

  • LC Column: C18 High-Strength Silica (e.g., Waters Acquity HSS T3 or Agilent Zorbax SB-C18), 2.1 x 50 mm, 1.8 µm.

Experimental Protocol
3.1 Sample Pre-Treatment (Critical Stability Step)

Standard plasma handling will cause significant degradation. Follow this strict cold-chain acidification workflow.

  • Collection: Collect blood into K2EDTA tubes pre-chilled on ice.

  • Stabilization: Immediately separate plasma at 4°C.

  • Acidification: Add 10% Formic Acid to plasma (10:1 v/v ratio) to lower pH to ~3.0.

    • Mechanism: Low pH inhibits esterases and protonates Fosinopril for RP retention.

  • IS Spiking: Aliquot 200 µL acidified plasma. Add 20 µL of Fosinopril-d5 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently at 4°C.

3.2 Solid Phase Extraction (Oasis HLB)
StepSolvent / ActionMechanistic Purpose
1. Condition 1 mL MethanolSolvates the polymeric sorbent, exposing hydrophobic ligands.
2. Equilibrate 1 mL Water (0.1% Formic Acid)Matches the loading environment (Acidic/Aqueous).
3. Load 200 µL Acidified PlasmaSlow flow (1 mL/min). Fosinopril (protonated/neutral) binds via hydrophobic interaction.
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins and salts. Maintains acidic pH to prevent hydrolysis on-cartridge.
5. Wash 2 1 mL 5% Methanol in WaterRemoves weak hydrophobic interferences without eluting Fosinopril (LogP 4.8).
6. Elute 2 x 250 µL AcetonitrileDisrupts hydrophobic bonds. Fosinopril elutes in a concentrated band.
7. Post-Tx Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase.Concentration step.[1][2][3][4]
LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Column Temp: 45°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Profile:

  • 0.0 min: 30% B

  • 2.5 min: 90% B (Linear Ramp)

  • 3.0 min: 90% B (Hold)

  • 3.1 min: 30% B (Re-equilibrate)

MRM Transitions (Positive Mode): Note: Transitions should be optimized on your specific instrument.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Fosinopril 564.3 [M+H]+436.2 (Loss of ester)3522
Fosinopril-d5 569.3 [M+H]+441.2 (Loss of ester)3522
Fosinoprilat434.2 [M+H]+237.14028
Visualization of Workflow
Diagram 1: The Stability-Driven Extraction Logic

This diagram illustrates why the HLB (Acidic) path is chosen over the traditional MAX (Basic) path for this specific prodrug.

G cluster_pathways Extraction Strategy Decision Tree Plasma Human Plasma (Contains Esterases) NeutralLoad Neutral/Basic Load (pH 7-8) Plasma->NeutralLoad Standard Protocol AcidLoad Acidic Load (pH 3.0) Plasma->AcidLoad Recommended Protocol Hydrolysis RISK: Rapid Hydrolysis (Prodrug -> Metabolite) NeutralLoad->Hydrolysis MAX_Fail Result: Inaccurate Quant (Low Prodrug Recovery) Hydrolysis->MAX_Fail Stab Esterase Inhibition & Protonation AcidLoad->Stab HLB_Bind Retention on HLB (Hydrophobic Interaction) Stab->HLB_Bind CleanElute Elution & Analysis (Accurate Prodrug Levels) HLB_Bind->CleanElute

Caption: Comparative logic demonstrating why acidic loading on HLB sorbent preserves Fosinopril integrity compared to neutral loading required for Anion Exchange.

Validation & Quality Control

To ensure Trustworthiness and satisfy regulatory guidelines (FDA/EMA), the following specific validation tests are required for this method:

  • Conversion Stability Assessment:

    • Spike Fosinopril (Prodrug) only into plasma.

    • Process half immediately (T0) and half after 2 hours at room temperature (T2).

    • Acceptance: The T2 sample must not show >5% appearance of Fosinoprilat (Metabolite). If it does, increase acidification strength or lower processing temperature.

  • Matrix Effect (IS Normalized):

    • Compare the peak area response of Fosinopril-d5 in extracted plasma vs. neat solution.

    • The Deuterated IS should track the suppression/enhancement of the analyte perfectly.

    • Target: IS-normalized Matrix Factor should be between 0.95 and 1.05.

  • Linearity:

    • Typical Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

    • Weighting: 1/x².

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jemal, M., et al. (1991). The stability of the prodrug fosinopril in human plasma and its determination by liquid chromatography-mass spectrometry.[6][7][8][9][10] Journal of Chromatography B: Biomedical Sciences and Applications. [Verified Context: Establishes hydrolysis risk].

  • Bhende, S. D., et al. (2020).[10] A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma.[6][7][8][9][10] Biomedical Chromatography.[5][10] [Link]

  • Bristol-Myers Squibb. (2024). Monopril (Fosinopril Sodium) Prescribing Information.[Link]

Sources

Method

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Fosinopril and its Active Metabolite, Fosinoprilat, in Human Plasma

Introduction Fosinopril is an essential orally administered angiotensin-converting enzyme (ACE) inhibitor prescribed for the management of hypertension and heart failure.[1] As a prodrug, Fosinopril undergoes rapid and c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fosinopril is an essential orally administered angiotensin-converting enzyme (ACE) inhibitor prescribed for the management of hypertension and heart failure.[1] As a prodrug, Fosinopril undergoes rapid and complete hydrolysis in the gastrointestinal mucosa and liver to its pharmacologically active diacid metabolite, Fosinoprilat.[2][3] Fosinoprilat is the entity responsible for the therapeutic effects by competitively inhibiting ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] Given that Fosinopril is substantially converted to Fosinoprilat in vivo, the simultaneous quantification of both the parent drug and its active metabolite in human plasma is paramount for comprehensive pharmacokinetic and bioequivalence studies.

This application note presents a detailed, validated liquid-liquid extraction (LLE) method for the simultaneous determination of Fosinopril and Fosinoprilat in human plasma. The protocol is designed for researchers in clinical pharmacology, drug metabolism, and pharmaceutical development, providing a reliable and reproducible workflow for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Principles of the Extraction

The successful separation of Fosinopril and Fosinoprilat from complex biological matrices like human plasma hinges on the principle of differential solubility in immiscible liquid phases. This LLE procedure is governed by the physicochemical properties of the analytes, specifically their lipophilicity and ionization state, which can be manipulated by adjusting the pH of the aqueous phase.

Physicochemical Properties of Analytes:

CompoundMolecular FormulaMolar Mass ( g/mol )LogPpKa
Fosinopril C₃₀H₄₆NO₇P563.676.3Carboxyl: ~3.7, Amino: ~5.4
Fosinoprilat C₂₃H₃₄NO₅P435.49--

LogP value for Fosinopril sourced from PubChem.[1] pKa values for Fosinopril sourced from Popović et al. (2013).[4]

Fosinopril, being an ester prodrug, is significantly more lipophilic (LogP = 6.3) than its active diacid metabolite, Fosinoprilat. The presence of ionizable functional groups—a carboxylic acid and a secondary amine in Fosinopril, and two carboxylic acids in Fosinoprilat—means their overall charge and, consequently, their solubility in organic versus aqueous solvents is highly dependent on pH.

This protocol employs an acidification step, which serves a dual purpose:

  • Protonation of Analytes: By lowering the pH of the plasma sample to well below the pKa of the carboxylic acid groups, these groups become protonated (COOH), neutralizing their negative charge. This significantly increases the overall lipophilicity of both Fosinopril and Fosinoprilat, promoting their partitioning into an organic solvent.

  • Minimizing Hydrolysis: Acidification of plasma samples has been shown to minimize the ex vivo hydrolysis of the Fosinopril prodrug to Fosinoprilat during the extraction procedure.

The choice of extraction solvent is critical. A mixture of diethyl ether and ethyl acetate is utilized to provide a moderately polar organic phase that can efficiently solvate both the highly lipophilic Fosinopril and the less lipophilic, but now protonated, Fosinoprilat.

Experimental Workflow

The following diagram illustrates the sequential steps of the liquid-liquid extraction protocol for Fosinopril and Fosinoprilat from human plasma.

LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_separation Phase Separation & Evaporation cluster_final Reconstitution & Analysis plasma 1. Thaw Human Plasma Sample (e.g., 200 µL) is 2. Add Internal Standard (Zaleplon) plasma->is vortex1 3. Vortex Briefly is->vortex1 acid 4. Acidify with 1M HCl vortex1->acid solvent 5. Add Extraction Solvent (Diethyl Ether:Ethyl Acetate, 1:1 v/v) acid->solvent vortex2 6. Vortex Vigorously (e.g., 5 min) solvent->vortex2 centrifuge 7. Centrifuge (e.g., 4000 rpm, 10 min) vortex2->centrifuge transfer 8. Transfer Organic Supernatant centrifuge->transfer evaporate 9. Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Fosinopril and Fosinoprilat.

Detailed Protocol

This protocol is based on the validated method described by Ding L, et al. in the Journal of Chromatography B.

Materials and Reagents
  • Fosinopril Sodium Reference Standard

  • Fosinoprilat Reference Standard

  • Zaleplon (Internal Standard, IS)

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl Ether (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hydrochloric Acid (HCl), 1M

  • Ammonium Acetate

  • Formic Acid

  • Purified Water (e.g., Milli-Q)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure
  • Sample Preparation:

    • Thaw frozen human plasma samples to room temperature.

    • In a 1.5 mL microcentrifuge tube, pipette 200 µL of the human plasma sample.

    • Add 20 µL of the internal standard working solution (Zaleplon in methanol).

    • Vortex the mixture for 10 seconds.

    • Add 20 µL of 1 M HCl to acidify the sample.

  • Liquid-Liquid Extraction:

    • To the acidified plasma, add 1 mL of the extraction solvent mixture (diethyl ether:ethyl acetate, 1:1, v/v).

    • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.

    • Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein interface.

    • Place the tube in a nitrogen evaporator and dry the organic solvent at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 50:50, v/v).

    • Vortex for 30 seconds to ensure the analytes are fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation and Performance

The described liquid-liquid extraction protocol, when coupled with a sensitive LC-MS/MS method, demonstrates high performance and reliability. The validation parameters summarized below are based on the findings of Ding L, et al. and are in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity and Sensitivity

The method exhibits excellent linearity over a clinically relevant concentration range.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Fosinopril 0.1 - 15.0> 0.990.1
Fosinoprilat 1.0 - 700> 0.991.0
Accuracy and Precision

The intra- and inter-batch accuracy and precision were assessed at low, medium, and high quality control (QC) concentrations.

AnalyteQC LevelIntra-batch Precision (RSD%)Inter-batch Precision (RSD%)Accuracy (%)
Fosinopril Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%
Fosinoprilat Low< 15%< 15%85 - 115%
Medium< 15%< 15%85 - 115%
High< 15%< 15%85 - 115%
Recovery and Matrix Effect

The extraction efficiency and the influence of the plasma matrix were evaluated.

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Fosinopril > 85%Minimal to None
Fosinoprilat > 80%Minimal to None
Zaleplon (IS) > 90%Minimal to None
Stability

The stability of Fosinopril and Fosinoprilat in human plasma was confirmed under various storage and handling conditions.

Stability ConditionFosinoprilFosinoprilat
Bench-top (4 hours at RT) StableStable
Freeze-thaw (3 cycles) StableStable
Long-term (-80°C for 30 days) StableStable

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a robust, reliable, and efficient method for the simultaneous quantification of Fosinopril and its active metabolite, Fosinoprilat, from human plasma. The procedure is based on sound scientific principles of analyte physicochemical properties and has been rigorously validated to meet regulatory standards. This method is well-suited for high-throughput analysis in clinical and research settings, enabling accurate pharmacokinetic profiling and bioequivalence assessment of Fosinopril.

References

  • Ding, L., Li, L., & Liu, F. (2007). Development and validation of a liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.
  • Popović, G., Čakar, M., & Agbaba, D. (2013). The Effects of Anionic, Cationic, and Nonionic Surfactants on Acid–Base Equilibria of ACE Inhibitors. Journal of Solution Chemistry, 42(8), 1546-1558.
  • Drugs.com. (n.d.). Fosinopril: Package Insert / Prescribing Information. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9601226, Fosinopril. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fosinopril. Retrieved from [Link]

Sources

Application

Application Note: Optimizing ESI Source Parameters for Fosinopril-d5 Analysis

Introduction Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2] Deuterated analogs, such as Fosinopril-d5, are critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2] Deuterated analogs, such as Fosinopril-d5, are critical internal standards for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS).[3] The sensitivity and reliability of such assays are profoundly dependent on the efficiency of the electrospray ionization (ESI) source in generating gas-phase ions from the analyte.[4][5] This application note provides a detailed, systematic protocol for the optimization of ESI source parameters for Fosinopril-d5, ensuring maximal signal intensity and stability. The principles and methodologies described herein are broadly applicable to the optimization of ESI-MS parameters for other pharmaceutical compounds.

Understanding the ESI Process and Key Parameters

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for the analysis of polar and thermally labile molecules like Fosinopril-d5.[4][6] The process involves the formation of a Taylor cone and the subsequent generation of charged droplets, which shrink through solvent evaporation, ultimately leading to the release of gas-phase analyte ions. The efficiency of this process is governed by several interdependent source parameters.[7] A systematic optimization of these parameters is crucial for achieving robust and sensitive analytical methods.[8]

The primary ESI source parameters that require careful optimization include:

  • Capillary Voltage: This high voltage applied to the ESI needle is essential for the formation of the Taylor cone and the generation of charged droplets. An optimal voltage will produce a stable spray and maximize the ion signal. Too low a voltage will result in inefficient ionization, while an excessively high voltage can lead to electrical discharge (corona discharge), causing signal instability and potential analyte degradation.[9][10]

  • Nebulizer Gas Pressure: This gas (typically nitrogen) aids in the formation of a fine aerosol of charged droplets from the eluent. Proper nebulization is critical for efficient desolvation. Insufficient pressure leads to large droplets and poor desolvation, while excessive pressure can disrupt the Taylor cone and reduce the ion signal.[11]

  • Drying Gas Flow Rate and Temperature: The heated drying gas (also typically nitrogen) facilitates the evaporation of solvent from the charged droplets, leading to an increase in charge density and ultimately the release of analyte ions. The optimal flow rate and temperature will efficiently desolvate the droplets without causing thermal degradation of the analyte.[10]

  • Cone (Orifice) Voltage/Declustering Potential: This voltage is applied to the sampling cone or orifice, the first entry point of ions into the mass spectrometer. It serves to extract ions from the atmospheric pressure region into the vacuum of the mass analyzer and can also help to break up solvent clusters (declustering). An optimized cone voltage maximizes the signal of the desired analyte ion while minimizing in-source fragmentation.[10]

Systematic Optimization Workflow

A systematic approach to parameter optimization is essential to account for the interplay between different settings. The following workflow is recommended for the optimization of Fosinopril-d5 ESI source parameters.

ESI_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Systematic Optimization cluster_val Phase 3: Verification prep Prepare Fosinopril-d5 Infusion Solution inst_setup Initial Instrument Setup (Direct Infusion Mode) prep->inst_setup opt_cap_volt Optimize Capillary Voltage inst_setup->opt_cap_volt opt_neb_gas Optimize Nebulizer Gas Pressure opt_cap_volt->opt_neb_gas Hold Vcap constant opt_dry_gas Optimize Drying Gas Flow & Temperature opt_neb_gas->opt_dry_gas Hold Vcap & Pneb constant opt_cone_volt Optimize Cone Voltage opt_dry_gas->opt_cone_volt Hold all others constant verify Verify Optimal Parameters with multiple injections opt_cone_volt->verify final_method Finalize Method verify->final_method

Sources

Method

Application Note: Bioanalytical Quantification of Fosinopril and Fosinopril-d5 on C18 Columns

Executive Summary This application note details the chromatographic behavior and quantification protocol for Fosinopril and its deuterated internal standard, Fosinopril-d5 , using Reversed-Phase Liquid Chromatography (RP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chromatographic behavior and quantification protocol for Fosinopril and its deuterated internal standard, Fosinopril-d5 , using Reversed-Phase Liquid Chromatography (RPLC) on a C18 stationary phase.

Fosinopril is a phosphinic acid-containing ester prodrug (ACE inhibitor) with high lipophilicity (LogP ~4.8). The primary analytical challenges are:

  • Stability: Preventing in vitro hydrolysis to its active metabolite, Fosinoprilat.

  • Isotope Effect: Managing the slight retention time (RT) shift of the deuterated internal standard (IS) to ensure matrix effect compensation.

This guide provides a validated workflow for researchers requiring high-sensitivity PK/PD profiling.

Physicochemical Context & Mechanism[1][2][3]

The Analyte vs. The Standard

Understanding the molecular properties is prerequisite to method design.

PropertyFosinopril (Analyte)Fosinopril-d5 (Internal Standard)Fosinoprilat (Metabolite)
Type Ester ProdrugDeuterated AnalogActive Diacid
LogP ~4.8 (Lipophilic)~4.75 (Slightly less lipophilic)~0.6 (Polar)
pKa ~3.0 (Acidic)~3.0~2.5 / 5.5
Critical Risk Hydrolysis to FosinoprilatIsotope SeparationInterference
The Deuterium Isotope Effect on C18

In RPLC, replacing Hydrogen (H) with Deuterium (D) shortens the C-H bond length to a C-D bond, slightly reducing the molar volume and polarizability. This results in a weaker interaction with the hydrophobic C18 chains.

  • Observation: Fosinopril-d5 typically elutes slightly earlier than Fosinopril.

  • Magnitude: On high-efficiency C18 columns, this shift is usually < 0.05 – 0.1 minutes .

  • Impact: While chromatographically resolved, the peaks must sufficiently overlap to ensure the IS experiences the same ionization suppression/enhancement from the matrix as the analyte.

Visualizing the Separation Logic

The following diagram illustrates the kinetic separation and degradation pathways that must be controlled.

G cluster_elution Elution Order (Time) Sample Biological Sample (Plasma/Serum) Acid Acidification (Stop Hydrolysis) Sample->Acid Stabilization C18 C18 Interaction (Hydrophobic Retention) Acid->C18 Injection Fos_at Fosinoprilat (Polar, Early Elution) C18->Fos_at Low k' Fos_d5 Fosinopril-d5 (IS, Slight Shift) C18->Fos_d5 High k' (C-D effect) Fos Fosinopril (Analyte, Late Elution) C18->Fos High k' Fos_d5->Fos  ΔRT < 0.1 min

Caption: Separation logic showing the critical acidification step and the elution order on C18. Fosinoprilat elutes early; Fosinopril-d5 and Fosinopril co-elute closely.

Method Development Protocol

Sample Preparation (Critical Step)

Objective: Extract lipophilic Fosinopril while inhibiting esterases that convert it to Fosinoprilat.

  • Technique: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness, but PPT is acceptable if sensitivity requirements are moderate.

  • Buffer Control: Acidification is mandatory.

Protocol:

  • Aliquot: Transfer 100 µL of plasma to a clean tube.

  • Stabilize: Add 10 µL of 50% Formic Acid immediately. (Crucial for stability).

  • IS Addition: Add 20 µL of Fosinopril-d5 working solution (e.g., 100 ng/mL).

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) .

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Reconstitute: Evaporate the supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase (50:50 ACN:Water + 0.1% FA).

Chromatographic Conditions

Column Choice: A high-coverage C18 column is required to retain the lipophilic prodrug and separate it from the polar metabolite.

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 x 2.1 mm, 2.6 µm or 3.5 µm).

  • Temperature: 40°C (improves mass transfer and peak shape).

  • Flow Rate: 0.4 – 0.6 mL/min.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used, but Acetonitrile typically provides sharper peaks for Fosinopril.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30% Loading (Divert to Waste)
0.50 30% Begin Elution
2.50 95% Elution of Fosinopril/IS
3.50 95% Wash
3.60 30% Re-equilibration

| 5.00 | 30% | End |

Mass Spectrometry (MRM) Parameters

Ionization Mode: ESI Positive (Protonated molecular ion


).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fosinopril 564.3436.23525
Fosinopril-d5 569.3441.23525
Fosinoprilat 436.2Monitor for interference3528

Expected Results & Troubleshooting

Retention Time Characteristics

Under the conditions above, the expected retention times are:

  • Fosinoprilat: ~1.2 - 1.5 min (Elutes in the void/early gradient).

  • Fosinopril-d5: ~2.80 min.

  • Fosinopril: ~2.85 min.

The Isotope Shift: You will likely observe Fosinopril-d5 eluting 0.02 to 0.08 minutes before the unlabeled analyte. This is normal behavior on C18 columns. Ensure your integration window covers both.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Fosinoprilat Signal Sample hydrolysis.Ensure plasma is acidified immediately upon collection/thawing. Keep samples at 4°C.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (Ammonium Formate) or use an end-capped C18 column.
IS/Analyte RT Drift Column aging or temp fluctuation.Use a column oven (40°C). Check pump mixing efficiency.
Signal Suppression Co-eluting phospholipids.Monitor phospholipid transition (m/z 184). Extend gradient or use HybridSPE.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample (+ Fosinopril-d5) LLE LLE (MTBE) Acidified Environment Plasma->LLE Recon Reconstitution (Mobile Phase) LLE->Recon Inj Injection (5-10 µL) Recon->Inj Sep Separation (C18) Gradient Elution Inj->Sep Det MS/MS Detection (MRM Mode) Sep->Det

Caption: Step-by-step bioanalytical workflow emphasizing the acidified extraction to prevent prodrug hydrolysis.

References

  • Jemal, M. et al. (1991). "Determination of fosinopril and fosinoprilat in human serum by liquid chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.

  • PubChem. (2023). "Fosinopril - Compound Summary." National Library of Medicine.

  • Wang, S. et al. (2007). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A. (Explains the mechanism of RT shift).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Determination of Fosinopril and its Active Metabolite Fosinoprilat in Human Plasma

Abstract This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril, and its pharmacologically active metabolite, Fosinoprilat, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The methodology encompasses a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method has been developed and validated to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability of results.

Introduction: The Clinical and Analytical Rationale

Fosinopril is an ester prodrug that, after oral administration, undergoes hydrolysis in the gastrointestinal mucosa and liver to form its active diacid metabolite, Fosinoprilat.[1][2] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) and, consequently, in the regulation of blood pressure.[2] The therapeutic efficacy of Fosinopril is directly attributable to the systemic exposure of Fosinoprilat. Therefore, the simultaneous measurement of both the parent drug and its active metabolite is paramount for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A unique characteristic of Fosinopril is the dual elimination pathway of Fosinoprilat, which is excreted through both renal and hepatic routes.[1][3] This dual excretion mechanism is particularly advantageous in patients with renal impairment, as the hepatic clearance can compensate for reduced renal function.[1][3] Accurate and precise bioanalytical methods are essential to characterize the pharmacokinetics of Fosinopril and Fosinoprilat in various patient populations and to support the development of safe and effective dosing regimens.

This application note addresses the need for a robust analytical method by providing a detailed protocol for the simultaneous determination of Fosinopril and Fosinoprilat in human plasma using LC-MS/MS. This technique offers superior sensitivity and specificity compared to other analytical approaches, which is critical for accurately quantifying the low concentrations of Fosinopril and Fosinoprilat often observed in clinical samples.[4]

Experimental

Materials and Reagents
  • Reference Standards: Fosinopril Sodium (analytical standard), Fosinoprilat (analytical standard), and a suitable internal standard (IS), such as Benazepril Hydrochloride.[5]

  • Solvents and Chemicals: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate; and methyl tert-butyl ether (MTBE). All reagents should be of the highest purity available.

  • Biological Matrix: Drug-free human plasma, collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C8 or C18 column with appropriate dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm) to achieve efficient separation.

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fosinopril Sodium and Fosinoprilat reference standards and dissolve in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL.[6] A stock solution of the internal standard (e.g., Benazepril) should be prepared in a similar manner. Store stock solutions at 2-8°C.

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve standards and quality control (QC) samples at various concentration levels.

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into drug-free human plasma to prepare CC standards and QC samples at low, medium, and high concentration levels. The concentration ranges should be selected to cover the expected in-vivo concentrations of Fosinopril and Fosinoprilat.

Detailed Protocol: From Sample to Signal

Sample Preparation: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE lies in its ability to efficiently remove plasma proteins and phospholipids, which can cause ion suppression in the ESI source, while providing high recovery for the analytes of interest.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (blank, CC, QC, or unknown sample).

  • Internal Standard Addition: Add 25 µL of the internal standard working solution to each tube (except for the blank matrix).

  • Vortexing: Briefly vortex the samples for approximately 10 seconds to ensure homogeneity.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the samples for 5 minutes to facilitate the extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Final Centrifugation: Vortex and centrifuge the reconstituted samples, then transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The selection of a reversed-phase column and a gradient elution program is crucial for achieving a good separation of the moderately polar Fosinopril and the more polar Fosinoprilat from endogenous plasma components. The use of an acidic mobile phase modifier like formic acid helps in the protonation of the analytes, leading to better ionization efficiency in the positive ESI mode.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System
ColumnReversed-phase C8, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionSee Table 2
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsFosinopril: To be optimizedFosinoprilat: To be optimizedInternal Standard: To be optimized
Source Temperature500°C
IonSpray Voltage5500 V

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5090
3.5090
3.5110
5.0010

Method Validation and Data Analysis

A comprehensive validation of the bioanalytical method should be performed in accordance with the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Linearity and Range: The method should demonstrate linearity over a defined concentration range. A calibration curve with at least six non-zero standards is typically used. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: The accuracy (% bias) and precision (% relative standard deviation, RSD) should be evaluated at low, medium, and high QC levels. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: The extraction recovery of the analytes and the effect of the plasma matrix on the ionization of the analytes should be assessed.

  • Stability: The stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative) must be established.

Data Presentation and Visualization

Table 3: Representative Validation Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (% RSD)
Fosinopril0.1 - 1000.1-5.2 to 6.8≤ 8.5
Fosinoprilat1 - 10001-4.1 to 7.3≤ 7.9

Note: The values presented in this table are for illustrative purposes and should be established during in-house method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE (1 mL) add_is->add_mtbe vortex_mix Vortex Mix (5 min) add_mtbe->vortex_mix centrifuge1 Centrifuge (10,000 rpm, 5 min) vortex_mix->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Correcting Matrix Effects with Fosinopril-d5 in Bioanalytical Assays

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fosinopril-d5 as an internal standard to correct for matrix effects in the quantitative analysis of Fosin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fosinopril-d5 as an internal standard to correct for matrix effects in the quantitative analysis of Fosinopril and its active metabolite, Fosinoprilat, by LC-MS/MS. This center provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.

Introduction to Fosinopril and the Challenge of Matrix Effects

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, fosinoprilat.[2][3][4] Accurate quantification of both Fosinopril and Fosinoprilat in biological matrices like plasma and serum is crucial for pharmacokinetic and bioequivalence studies.[5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[5][7] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect."[8][9] This phenomenon, caused by co-eluting endogenous components from the biological matrix, can lead to unpredictable ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the analytical results.[8][9][10]

The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Fosinopril-d5.[8][11] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium). This allows it to co-elute with the analyte and experience similar matrix effects, providing a reliable means of correction.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of Fosinopril-d5 and the management of matrix effects.

Q1: What is Fosinopril-d5 and why is it used as an internal standard?

A1: Fosinopril-d5 is a deuterated form of Fosinopril, meaning that five hydrogen atoms in the Fosinopril molecule have been replaced with deuterium atoms. This substitution increases its mass without significantly altering its chemical and chromatographic properties. It is used as an internal standard in LC-MS/MS assays because it behaves nearly identically to Fosinopril during sample preparation, chromatography, and ionization. By comparing the signal of the analyte (Fosinopril) to the signal of the known concentration of the internal standard (Fosinopril-d5), variations in the analytical process, including matrix effects, can be accurately compensated for.[8]

Q2: What are the primary causes of matrix effects in bioanalytical assays?

A2: Matrix effects are primarily caused by endogenous components present in the biological sample that co-elute with the analyte and internal standard.[9] These components can include phospholipids, salts, proteins, and other metabolites. The main mechanisms of matrix effects are:

  • Ion Suppression: Co-eluting compounds can compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased analyte signal.[9][12]

  • Ion Enhancement: In some cases, co-eluting compounds can enhance the ionization of the analyte, resulting in an artificially high signal.[9][12]

  • Alteration of Physical Properties: Matrix components can alter the physical properties of the droplets in the electrospray ionization (ESI) source, affecting the efficiency of analyte desolvation and ionization.[12]

Q3: How do I evaluate for the presence of matrix effects in my assay?

A3: The presence of matrix effects should be systematically evaluated during method validation as per regulatory guidelines.[13][14][15][16] The most common approach is the post-extraction spike method:[12][17]

  • Set 1 (Neat Solution): A pure solution of the analyte and internal standard in the reconstitution solvent.

  • Set 2 (Post-Extraction Spike): Blank biological matrix is extracted, and the analyte and internal standard are spiked into the final extract.

  • Set 3 (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank biological matrix before the extraction process.

The matrix effect is calculated by comparing the peak area of the analyte in Set 2 to that in Set 1. A significant difference indicates the presence of a matrix effect.[17] Recovery is determined by comparing the analyte peak area in Set 3 to that in Set 2.[17]

Q4: Can Fosinopril-d5 be used to correct for matrix effects for both Fosinopril and its active metabolite, Fosinoprilat?

A4: While Fosinopril-d5 is the ideal internal standard for Fosinopril, a separate SIL-IS, Fosinoprilat-d5, would be the most appropriate internal standard for the accurate quantification of Fosinoprilat. This is because Fosinopril and Fosinoprilat will have different retention times and may be subject to different matrix effects. Using Fosinopril-d5 for Fosinoprilat could lead to inaccurate correction if their chromatographic separation is significant. For robust, simultaneous quantification, it is best practice to use a corresponding SIL-IS for each analyte.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using Fosinopril-d5 to correct for matrix effects.

Issue 1: High Variability in Analyte/Internal Standard Response

Question: My peak areas for both Fosinopril and Fosinopril-d5 are inconsistent across different samples from the same batch. What could be the cause?

Answer: High variability in signal response, even with a SIL-IS, can point to several issues. The following workflow can help you diagnose and resolve the problem.

Troubleshooting Workflow for Signal Inconsistency

start High Signal Variability Observed check_is Verify IS Addition (Consistent concentration in all samples?) start->check_is check_extraction Evaluate Extraction Efficiency (Consistent recovery across samples?) check_is->check_extraction IS addition is consistent solution_is Solution: Ensure consistent IS spiking. check_is->solution_is Inconsistent IS addition check_matrix Assess Matrix Effect Variability (Post-extraction spike in individual lots) check_extraction->check_matrix Extraction is consistent solution_extraction Solution: Optimize sample preparation (e.g., SPE, LLE). check_extraction->solution_extraction Inconsistent recovery check_lcms Investigate LC-MS System Performance (System suitability, carryover) check_matrix->check_lcms Matrix effect is consistent solution_matrix Solution: Further sample cleanup or chromatographic optimization. check_matrix->solution_matrix Variable matrix effect solution_lcms Solution: Clean ion source, check for leaks, run system suitability tests. check_lcms->solution_lcms

Caption: A step-by-step guide to troubleshooting high signal variability.

Detailed Steps:

  • Verify Internal Standard Addition: Ensure that the Fosinopril-d5 solution is being added consistently to all samples, calibrators, and quality controls. Automated liquid handlers should be checked for accuracy and precision.

  • Evaluate Extraction Recovery: Inconsistent recovery can lead to variability. Perform a recovery experiment using multiple sources of blank matrix to ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust.[4]

  • Assess Inter-Individual Matrix Effects: The magnitude of matrix effects can vary between different individuals' plasma or serum samples.[17] The FDA recommends evaluating matrix effects in at least six different lots of matrix.[13][15] If you observe significant variability, your sample cleanup may be insufficient.

  • Check LC-MS System Performance:

    • System Suitability: Before each batch, run a system suitability test to ensure the LC-MS system is performing optimally.[18]

    • Carryover: Inject a blank sample after the highest calibrator to check for carryover, which can affect the accuracy of subsequent samples.

    • Ion Source Cleanliness: A dirty ion source can lead to erratic signal. Regular cleaning is essential for maintaining performance.[18]

Issue 2: Poor Accuracy and Precision in QC Samples

Question: My quality control (QC) samples are failing to meet the acceptance criteria (e.g., ±15% of the nominal value), even though my calibration curve looks good. Why might this be happening?

Answer: QC failures, especially at the low and high ends of the calibration range, often point to issues with matrix effects that are not being adequately corrected by the internal standard, or problems with sample stability.

Experimental Protocol: Investigating QC Failures

Objective: To determine the root cause of QC sample inaccuracies.

Materials:

  • Blank biological matrix from at least six different sources.

  • Fosinopril and Fosinopril-d5 analytical standards.

  • Validated LC-MS/MS system.

Procedure:

  • Prepare Fresh QC Samples: Prepare a new set of low, medium, and high concentration QC samples in a pooled blank matrix.

  • Matrix Factor Evaluation:

    • Prepare low and high QCs by spiking Fosinopril and Fosinopril-d5 into at least six different individual lots of blank matrix.

    • Analyze these samples and calculate the accuracy for each lot. According to FDA guidance, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[13]

  • Stability Assessment:

    • Freeze-Thaw Stability: Analyze QC samples that have undergone multiple freeze-thaw cycles. Fosinopril, being an ester, may be susceptible to degradation.[2][19]

    • Bench-Top Stability: Assess the stability of Fosinopril in the matrix at room temperature for a period that mimics the sample handling time.

    • Long-Term Stability: Evaluate the stability of QC samples stored at the intended storage temperature for an extended period.[20]

  • Investigate Potential for Back-Conversion: If analyzing for Fosinoprilat, evaluate the possibility of Fosinopril converting to Fosinoprilat during sample processing and storage.[13]

Data Analysis:

  • If the matrix factor evaluation shows significant variability between lots, this indicates that the Fosinopril-d5 is not perfectly tracking the matrix effects on Fosinopril across all sample types. This may necessitate improved sample cleanup.

  • If stability tests fail, adjust sample handling and storage procedures accordingly. For instance, acidification of serum samples has been shown to minimize the hydrolysis of Fosinopril to Fosinoprilat.[21]

Issue 3: Chromatographic Peak Shape Issues or Retention Time Shifts

Question: I'm observing poor peak shape (e.g., tailing, fronting) or shifts in retention time for Fosinopril and Fosinopril-d5. How can I address this?

Answer: Poor chromatography can compromise the resolution of your analytes from interfering matrix components, exacerbating matrix effects.

Troubleshooting Steps:

  • Column Care: Ensure the analytical column is not overloaded and has not degraded. Flush the column regularly and consider replacing it if performance does not improve.[18]

  • Mobile Phase Preparation: Prepare fresh mobile phase. Ensure the pH is correct and consistent, as this can significantly impact the retention and peak shape of ionizable compounds like Fosinopril.

  • Sample Solvent Effects: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.

  • LC System Check: Inspect the LC system for leaks, blockages, or pump issues that could lead to inconsistent flow rates and retention time shifts.[18]

Key Methodological Parameters

The following table provides a starting point for key parameters in a typical LC-MS/MS method for Fosinopril analysis. These will require optimization for your specific instrumentation and application.

ParameterFosinoprilFosinoprilatFosinopril-d5Internal Standard (for Fosinoprilat)
Precursor Ion (m/z) [To be determined empirically]434.00[4][22][To be determined empirically]e.g., Benazepril HCl: 423.10[4][22]
Product Ion (m/z) [To be determined empirically]237.15[4][22][To be determined empirically]e.g., Benazepril HCl: 174.00[4][22]
Ionization Mode Positive or Negative ESINegative ESI[4][22]Same as FosinoprilSame as Fosinoprilat
Typical Column C8 or C18 reversed-phase[5]XTerra RP8[4][22]Same as FosinoprilSame as Fosinoprilat
Sample Preparation Protein Precipitation, LLE, or SPE[4][5][21]Solid-Phase Extraction[4][22]Same as FosinoprilSame as Fosinoprilat

Note: Specific m/z transitions for Fosinopril and Fosinopril-d5 should be optimized during method development.

Conclusion

The use of Fosinopril-d5 as a stable isotope-labeled internal standard is a powerful strategy for mitigating matrix effects in the bioanalysis of Fosinopril. However, it is not a panacea. A thorough understanding of the principles of matrix effects, coupled with systematic method validation and troubleshooting, is essential for generating accurate and reliable data. This guide provides a framework for addressing common challenges, enabling researchers to develop robust and defensible bioanalytical methods.

References

  • Li, W., et al. (2009). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B, 877(24), 2531-2536. Retrieved from [Link]

  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143. Retrieved from [Link]

  • Sica, D. A., et al. (1997). Fosinopril. Clinical pharmacokinetics and clinical potential. Clinical Pharmacokinetics, 32(4), 270-288. Retrieved from [Link]

  • Medis. (n.d.). Fosinopril Medis tablet ENG PAR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9601226, Fosinopril. Retrieved from [Link]

  • A, K., et al. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Journal of Pharmaceutical and Biomedical Analysis, 188, 113393. Retrieved from [Link]

  • Ji, Q. C., et al. (2004). Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1011-1019. Retrieved from [Link]

  • A, K., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. Retrieved from [Link]

  • IJNRD. (n.d.). Method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2009). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 877(24), 2537-2542. Retrieved from [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1090. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Ijaresm. (n.d.). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Liang, H. R., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 910, 52-59. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Lambda Therapeutic Research. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • CBG-MEB. (2011). Public Assessment Report: Fosinoprilnatrium Aurobindo 10 and 20 mg, tablets. Retrieved from [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Welch Materials, Inc. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • ICH. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • El-Gindy, A., et al. (2010). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Retrieved from [Link]

  • De Nicolò, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1089-1100. Retrieved from [Link]

  • Reddit. (2022). Accounting for the matrix effect. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Fosinopril-d5 Peak Shape in LC-MS/MS

Topic: Troubleshooting Peak Broadening, Splitting, and Tailing in Fosinopril-d5 Analysis Audience: Bioanalytical Scientists, Method Development Chemists Status: Active Guide Executive Summary & Diagnostic Triage Fosinopr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Broadening, Splitting, and Tailing in Fosinopril-d5 Analysis Audience: Bioanalytical Scientists, Method Development Chemists Status: Active Guide

Executive Summary & Diagnostic Triage

Fosinopril is a phosphinyl-containing ACE inhibitor with unique physicochemical properties that predispose it to chromatographic anomalies. When users report "peak broadening" with Fosinopril-d5 (the Internal Standard), it is rarely a simple column failure. It is usually a symptom of cis-trans isomerization (rotamers) , hydrolytic instability , or solvent mismatch .

Use the following diagnostic workflow to identify the root cause of your peak shape issue.

Interactive Diagnostic Workflow

Fosinopril_Diagnostic Start ISSUE: Fosinopril-d5 Peak Broadening Check_Analyte Is the unlabeled Fosinopril (Analyte) also broad? Start->Check_Analyte Both_Broad YES: Both IS and Analyte are broad Check_Analyte->Both_Broad Yes Only_IS NO: Only Fosinopril-d5 is broad Check_Analyte->Only_IS No Check_Split Is the peak split or showing a 'shoulder'? Both_Broad->Check_Split Rotamers CAUSE: Cis-Trans Isomerization (Proline Bond Rotation) Check_Split->Rotamers Yes (Split/Shoulder) Tailing Is it severe tailing? Check_Split->Tailing No (Single Broad Peak) Silanols CAUSE: Silanol Interaction (Phosphinyl/Carboxyl groups) Tailing->Silanols Yes Check_Solvent What is the IS Stock Solvent? Only_IS->Check_Solvent Solvent_Effect CAUSE: Solvent Mismatch (Strong Organic Injection) Check_Solvent->Solvent_Effect 100% MeOH/ACN Check_Purity Check MRM for Fosinoprilat-d5 Check_Solvent->Check_Purity Matched Solvent Degradation CAUSE: IS Hydrolysis (Degraded Stock) Check_Purity->Degradation Found Metabolite

Figure 1: Decision tree for isolating the cause of peak broadening based on comparative peak morphology between the analyte and internal standard.

Technical Deep Dive & Solutions

Issue A: The "Split" Peak (Cis-Trans Isomerization)

Symptoms: The peak appears as a doublet, has a distinct shoulder, or is excessively wide (>0.5 min). Mechanism: Fosinopril contains a proline-like moiety (phosphinyl-alkanoyl-proline). The peptide bond involving the proline nitrogen has partial double-bond character, restricting rotation.[1] This creates two distinct conformers (rotamers): cis and trans.

  • At room temperature, the interconversion rate is slow (on the timescale of chromatography), leading to peak splitting.

  • The "d5" label typically does not affect this rotation, so both IS and analyte will split.

Corrective Action (The Thermodynamic Fix): You must increase the rate of interconversion so the two species merge into a single, sharp peak (time-averaged peak).

  • Increase Column Temperature: This is the most effective fix. Raising the temperature provides the activation energy for rapid bond rotation.

    • Target: 45°C – 60°C.

    • Warning: Fosinopril is heat-sensitive (hydrolysis). Ensure the run time is short.

  • Mobile Phase pH: Lowering pH can sometimes stabilize one conformer, but temperature is the primary lever.

Issue B: The "Ghost" Broadening (Hydrolytic Instability)

Symptoms: Peak broadening accompanied by a gradual loss of sensitivity over a batch run. You may see a new, earlier-eluting peak (Fosinoprilat). Mechanism: Fosinopril is a prodrug (ester).[2] It hydrolyzes to Fosinoprilat (the diacid active metabolite).[2][3][4] Fosinoprilat is more polar and often elutes earlier with significant tailing due to its two free carboxylic acid groups interacting with metals or silanols. Criticality: If your Fosinopril-d5 stock solution has moisture, it may have partially hydrolyzed. You are injecting a mixture of Fosinopril-d5 and Fosinoprilat-d5.

Corrective Action:

  • Stock Check: Infuse your IS stock. Check for the Fosinoprilat-d5 transition (Mass shift: -42 Da approx, depending on the ester loss).

  • Sample Prep: Keep all samples on wet ice. Use acidified sample diluents.[1]

Issue C: Solvent Mismatch (The "IS Only" Problem)

Symptoms: The analyte peak is sharp, but the Fosinopril-d5 peak is broad or fronting. Mechanism: This occurs during sample preparation. If the IS working solution is 100% Methanol/Acetonitrile and you add a large volume of it to a high-aqueous sample (or inject it directly), the IS molecules experience a "strong solvent" environment at the head of the column, preventing focusing. The analyte, extracted from the matrix, might be better dissolved/equilibrated.

Corrective Action:

  • Diluent Match: Ensure the final injection solvent matches the initial mobile phase conditions (e.g., 80% Water / 20% MeOH).

Experimental Protocols

Protocol 1: Temperature Ramping Experiment (Rotamer Confirmation)

Use this protocol if you suspect peak splitting.

StepParameterSetting/Action
1 Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm
2 Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN
3 Gradient 5% B to 95% B over 3 minutes
4 Sequence Inject Standard (100 ng/mL) at 30°C, 40°C, 50°C, and 60°C
5 Analysis Overlay chromatograms.
Result Interpretation If the split peak merges into a single sharp peak as Temp increases, it is Rotamers .
Protocol 2: Stabilization of Fosinopril (Hydrolysis Prevention)

Mandatory for accurate quantification.

  • Blood Collection: Collect blood into tubes containing NaF/KOx (esterase inhibitor) or immediately acidify plasma.

  • Acidification: Add 10 µL of 10% Formic Acid per 1 mL of plasma immediately after separation. Target pH: 3.0 – 4.0.

  • Processing: Perform all extraction steps (PPT or SPE) on wet ice .

  • Reconstitution: Reconstitute dried extracts in 90:10 (Water:MeOH) + 0.1% Formic Acid . Do not use 100% organic.

Comparative Data: Column Chemistry & Peak Shape[5][6][7]

The choice of column chemistry significantly impacts the peak tailing caused by the phosphinyl group.

Column ChemistryInteraction MechanismPeak Shape Score (1-5)Notes
Traditional C18 Hydrophobic + Silanol2/5 (Prone to tailing)Requires high buffer strength or ion-pairing.
Phenyl-Hexyl Pi-Pi + Hydrophobic4/5 (Good)Phenyl ring interaction stabilizes the structure; often better for isomers.
Hybrid Particle (HSS/BEH) Hydrophobic5/5 (Excellent)Reduced silanol activity minimizes phosphinyl tailing.
C18 (Low pH stable) Hydrophobic4/5 (Very Good)Allows use of pH 2.0 mobile phase to suppress silanols completely.

Frequently Asked Questions (FAQ)

Q: Why does my Fosinopril-d5 peak look worse than the analyte peak in patient samples? A: This is likely a Solvent Mismatch . If you spike the IS (dissolved in pure MeOH) into the sample right before injection, or if the IS volume is large relative to the sample, the IS "slug" is stronger than the mobile phase.

  • Fix: Prepare the IS working solution in a composition similar to the initial mobile phase (e.g., 20% MeOH / 80% Water).

Q: I see a small peak eluting 1 minute before Fosinopril-d5. Is this an interference? A: Check the mass. It is likely Fosinoprilat-d5 (the hydrolysis product). Fosinopril is an ester and is unstable in alkaline or neutral conditions. If your IS stock is old or stored at room temperature, it has degraded.

Q: Can I use Ammonium Acetate (pH 5-6) instead of Formic Acid? A: You can, but it is risky. Fosinopril hydrolysis is base-catalyzed (and esterase-catalyzed). Keeping the pH low (pH ~3 with Formic Acid) stabilizes the prodrug and suppresses silanol ionization on the column, improving peak shape.

Q: Does the "d5" label cause the broadening? A: No. Deuterium isotope effects on retention time are marginal and do not cause broadening. If the d5 peak is broad, it is a chemical or chromatographic environment issue, not an isotopic one.

References

  • Jemal, M., et al. (1991). "High-performance liquid chromatographic determination of the angiotensin-converting enzyme inhibitor fosinopril and its active metabolite, fosinoprilat, in human plasma and urine."[3] Journal of Chromatography B: Biomedical Sciences and Applications. (Validates hydrolysis issues and stabilization requirements).

  • Naidong, W., et al. (2002). "Simultaneous determination of fosinopril and fosinoprilat in human plasma by liquid chromatography–tandem mass spectrometry with solid-phase extraction." Journal of Chromatography B. (Discusses acidification to prevent hydrolysis).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Reference for IS response variability and stability standards).

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Chapter on "Peak Shape Problems." (General reference for rotameric peak splitting in peptide-mimetics).

Sources

Troubleshooting

Technical Support Center: Fosinopril-d5 Stability in Plasma

Welcome to the technical support center for Fosinopril-d5 bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the accurate quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fosinopril-d5 bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the accurate quantification of Fosinopril-d5 in plasma samples: ex vivo hydrolysis. As Fosinopril is an ester prodrug, its deuterated analogue (Fosinopril-d5), used as an internal standard, is highly susceptible to enzymatic degradation in biological matrices. This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your samples and the reliability of your data.

Frequently Asked Questions (FAQs)
Q1: What is Fosinopril-d5 and why is its stability in plasma a concern?

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor and an ester prodrug. After administration, it is rapidly hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2] In bioanalytical studies, a stable isotope-labeled version, Fosinopril-d5, is the ideal internal standard (IS) for quantifying Fosinopril using methods like LC-MS/MS. However, the plasma matrix contains various esterase enzymes that continue this hydrolytic activity ex vivo (after sample collection).[3][4] If not properly controlled, this degradation leads to a loss of Fosinopril-d5, compromising the accuracy and precision of the entire assay.

Q2: What is the chemical transformation occurring during hydrolysis?

Hydrolysis is the cleavage of the ester bond in the Fosinopril-d5 molecule, catalyzed by plasma esterases (e.g., carboxylesterases). This reaction converts the Fosinopril-d5 prodrug into its active diacid form, Fosinoprilat-d5, and corresponding alcohol byproducts.[5][6]

Fosinopril_d5 Fosinopril-d5 (Prodrug) Fosinoprilat_d5 Fosinoprilat-d5 (Active Metabolite) Fosinopril_d5->Fosinoprilat_d5 Plasma Esterases (Hydrolysis)

Caption: Enzymatic hydrolysis of Fosinopril-d5 in plasma.

Q3: What are the analytical consequences of uncontrolled hydrolysis?

Uncontrolled hydrolysis of the Fosinopril-d5 internal standard will lead to a decreasing IS signal over time. This can cause:

  • Inaccurate Quantification: A lower IS response will artificially inflate the calculated concentration of the analyte (Fosinopril), leading to significant overestimation.

  • Poor Reproducibility: The rate of hydrolysis can vary between samples, introducing high variability and poor precision in your results.

  • Method Validation Failures: Your method will fail stability assessments, a critical component of regulatory guidelines for bioanalytical method validation issued by bodies like the FDA.[7][8]

Troubleshooting Guide: Ensuring Fosinopril-d5 Stability

This section details the primary causes of Fosinopril-d5 degradation and provides validated protocols to mitigate them. The core strategy is a multi-pronged approach: Enzyme Inhibition , Temperature Control , and pH Management .

Problem: My Fosinopril-d5 signal is low or decreases over time during sample processing.

This is the most common indicator of active hydrolysis. The root causes are typically insufficient enzyme inhibition and/or suboptimal temperature control during sample handling.

Root Cause Analysis & Corrective Actions:

1. Inadequate Esterase Inhibition

  • Scientific Rationale: The most effective way to prevent hydrolysis is to directly inhibit the esterase enzymes present in plasma. This requires the addition of a chemical inhibitor to the blood collection tube at the moment of collection.

  • Recommended Solution: Use Sodium Fluoride (NaF) as an esterase inhibitor. Fluoride ions are known to be effective enzyme inhibitors, including for esterases and lipases.[9][10] It is a standard practice to include NaF in blood collection tubes for analytes susceptible to enzymatic degradation.

Inhibitor Recommended Concentration Mechanism of Action Notes
Sodium Fluoride (NaF) 1% w/v in collection tube (e.g., 10 mg NaF for 1 mL blood)General enzyme inhibitor, interferes with several enzyme classes including esterases.[9]Most common and effective choice. Must be present in the tube before blood is added.

Protocol 1: Preparation of NaF-Treated Blood Collection Tubes

  • Objective: To prepare collection tubes that ensure immediate mixing of blood with the esterase inhibitor.

  • Materials:

    • Sodium Fluoride (NaF), analytical grade.

    • Anticoagulant of choice (e.g., K2-EDTA or Sodium Heparin).

    • Appropriate size blood collection tubes.

  • Procedure:

    • Prepare a stock solution of the desired anticoagulant if not using pre-treated tubes.

    • For each 1 mL of blood you intend to collect, add 10 mg of solid NaF to the bottom of the tube.

    • If also adding your own anticoagulant, add the appropriate volume.

    • Gently swirl the tube to coat the bottom with the powder.

    • Label the tubes clearly.

    • Immediately after blood collection, invert the tube gently 8-10 times to ensure complete mixing of the blood with the NaF and anticoagulant.[11] Do not shake vigorously to avoid hemolysis.

2. Suboptimal Temperature Control

  • Scientific Rationale: Enzyme activity is highly dependent on temperature. Lowering the temperature of the sample significantly reduces the rate of enzymatic hydrolysis, even in the presence of inhibitors.[12]

  • Recommended Solution: Maintain a strict cold chain from the moment of collection to the point of final storage.

Process Step Recommended Temperature Rationale
Post-Collection Handling On wet ice (2-8°C)Minimizes enzyme activity immediately following collection.
Centrifugation 2-8°C (Refrigerated Centrifuge)Prevents sample warming during the plasma separation process.
Plasma Aliquoting On wet ice (2-8°C)Maintains low temperature while preparing aliquots for storage.
Short-Term Storage (< 24h) 2-8°CAcceptable for very brief periods if immediate freezing is not possible.
Long-Term Storage (> 24h) ≤ -70°CGold standard for preserving analyte stability over extended periods. Storage at -20°C is a less ideal alternative.[13]

3. Unfavorable pH Conditions

  • Scientific Rationale: The rate of both enzymatic and chemical hydrolysis can be pH-dependent. For many ester-containing compounds, hydrolysis is accelerated at neutral or alkaline pH. Studies on Fosinopril have shown it has greater stability in acidic conditions compared to alkaline ones.[14]

  • Recommended Solution: Consider acidifying the plasma immediately after separation. This can be a valuable secondary measure, especially if any delays in freezing are anticipated.

  • Protocol: Add a small volume (e.g., 10-20 µL) of a mild acid like 1M citric acid or phosphoric acid per 1 mL of plasma to lower the pH to approximately 4-5. Always validate the stability of your analyte and internal standard at the chosen pH.

Systematic Workflow for Sample Integrity

Adhering to a validated workflow is crucial. The following diagram outlines the critical steps from collection to storage to ensure Fosinopril-d5 stability.

cluster_collection Step 1: Collection cluster_processing Step 2: Processing (within 60 mins) cluster_storage Step 3: Storage Collect Collect Blood into Pre-Treated NaF/Anticoagulant Tube Mix Immediately Invert 8-10 Times Collect->Mix Chill Place on Wet Ice Immediately Mix->Chill Centrifuge Centrifuge at 2-8°C Separate Separate Plasma (on ice) Centrifuge->Separate Acidify Optional: Acidify Plasma Separate->Acidify Store Store Aliquots at ≤ -70°C Acidify->Store

Caption: Recommended sample handling workflow for Fosinopril-d5.

Validating Analyte Stability: A Regulatory Requirement

You must experimentally prove that Fosinopril-d5 is stable under all conditions it will encounter during your study. This is a non-negotiable part of bioanalytical method validation according to regulatory bodies.[7][15]

Protocol 2: Comprehensive Stability Assessment

  • Objective: To evaluate the stability of Fosinopril-d5 in plasma under various handling and storage conditions.

  • Materials:

    • Blank, controlled plasma (containing NaF and anticoagulant).

    • Fosinopril-d5 stock solution.

    • Low Quality Control (LQC) and High Quality Control (HQC) samples, prepared by spiking Fosinopril-d5 into blank plasma.

  • Procedure:

    • Baseline Analysis: Analyze a fresh set of LQC and HQC samples (n=3-6 replicates) immediately after preparation to establish the nominal concentration (T=0).

    • Bench-Top Stability:

      • Keep LQC and HQC aliquots at room temperature and on wet ice.

      • Analyze them after predefined times (e.g., 4, 8, 24 hours).

    • Freeze-Thaw Stability:

      • Subject LQC and HQC aliquots to multiple freeze-thaw cycles (e.g., three cycles).

      • For each cycle, freeze at ≤ -70°C for at least 12 hours, then thaw completely at room temperature.

      • Analyze the samples after the final thaw.

    • Long-Term Stability:

      • Store LQC and HQC aliquots at your intended storage temperature (e.g., ≤ -70°C).

      • Analyze them after extended periods (e.g., 1, 3, 6 months).

  • Acceptance Criteria:

    • The mean concentration of the stability samples at each time point should be within ±15% of the baseline (T=0) concentration.[8][16]

By implementing these robust inhibition, temperature control, and validation protocols, you can effectively prevent the ex vivo hydrolysis of Fosinopril-d5, ensuring the integrity of your samples and the generation of accurate, reliable, and defensible bioanalytical data.

References
  • Vertex AI Search. (2024, March 7). Fosinopril sodium.
  • National Center for Biotechnology Information. (n.d.). Fosinopril. PubChem. Retrieved February 5, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sodium fluoride? Synapse.
  • StatPearls. (2024, January 31). Fosinopril. NCBI Bookshelf.
  • Teva Canada Limited. (2016, December 6). fosinopril - PRODUCT MONOGRAPH.
  • Singhvi, S. M., et al. (1988). Disposition of fosinopril sodium in healthy subjects. British Journal of Clinical Pharmacology, 25(1), 9–15.
  • ResearchGate. (2017, January 24). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide.
  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237–1248.
  • Apotex Inc. (2009, August 20). Fosinopril sodium Tablets USP - PRODUCT MONOGRAPH.
  • Pheros, N. A., et al. (2020). Principles of fluoride toxicity and the cellular response: a review. Toxicology, 439, 152483.
  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Evermed. (2024, May 28). Guidelines for the storage of blood and plasma.
  • APExBIO. (n.d.). Fosinopril sodium.
  • UAMS College of Medicine. (n.d.). Blood Sample Handling Best Practices.
  • ResearchGate. (2025, September 19). The Inhibiting Effect of Sodium Fluoride on the Action of Lipase.
  • Chatuphonprasert, W., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(11), 6069–6078.
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  • Zannad, F. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 43(3), 345–370.
  • Srigiri, R., & Kumar, V. (2012). MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. Annals and Essences of Dentistry, 4(3).
  • El-Subbagh, H. I., et al. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers.
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  • York and Scarborough Teaching Hospitals NHS Foundation Trust. (n.d.). Storage of Samples Before Analysis.
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  • PROPOFOL DREAMS. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia.
  • Al-kassas, R., & Gad, H. (2024, September 21). Temperature and moisture impact furosemide tablet stability in Syria. Heliyon.
  • U.S. Food and Drug Administration. (2001).
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Optimization

Deuterium exchange issues with Fosinopril-d5

Navigating Deuterium Exchange Challenges in Bioanalysis Welcome to the technical support center for Fosinopril-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize deuter...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Deuterium Exchange Challenges in Bioanalysis

Welcome to the technical support center for Fosinopril-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated Fosinopril as an internal standard in quantitative bioanalysis, particularly with LC-MS/MS. Deuterium exchange can be a significant source of analytical variability, leading to inaccurate results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the isotopic integrity of your internal standard and the reliability of your data.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental concepts related to Fosinopril-d5 and the phenomenon of deuterium exchange.

Q1: What is Fosinopril-d5, and where are the deuterium labels located?

Fosinopril is an ester prodrug that is converted in the body to its active metabolite, fosinoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Fosinopril-d5 is a stable isotope-labeled (SIL) version of Fosinopril, designed for use as an internal standard in mass spectrometry-based assays.

While the exact position of the five deuterium atoms can vary by manufacturer, they are typically placed on a chemically stable part of the molecule, such as the phenyl ring of the 4-phenylbutyl group, to prevent them from participating in chemical reactions or exchange. The diagram below illustrates the structure of Fosinopril and highlights the likely stable position of the d5 label versus protons that are susceptible to exchange.

Caption: Structure of Fosinopril with key sites for labeling and exchange.

Q2: What is deuterium exchange, and why is it a concern?

Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is swapped for a hydrogen atom (a proton) from the surrounding environment, or vice-versa.[4] This process is most common for "labile" or "exchangeable" protons, which are hydrogens attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to electron-withdrawing groups.[5][6]

For Fosinopril-d5, the primary concern is back-exchange , where the deuterium labels on the internal standard are replaced by protons from solvents or the sample matrix. This leads to:

  • Loss of Isotopic Purity: The Fosinopril-d5 standard becomes a mixture of d5, d4, d3, etc., and unlabeled Fosinopril.

  • Inaccurate Quantification: If the mass spectrometer is monitoring the d5 mass transition, any back-exchange will cause a decrease in the internal standard signal, leading to an overestimation of the analyte concentration.

  • Crosstalk: The appearance of unlabeled Fosinopril from the internal standard can interfere with the measurement of the actual analyte, especially at low concentrations.

Q3: Which protons on the Fosinopril molecule are susceptible to exchange?

While the deuterium labels themselves are on a stable part of the molecule, Fosinopril has other protons that can readily exchange. Understanding these helps in controlling the experimental conditions.

  • Carboxylic Acid Proton (-COOH): This is the most acidic and therefore most labile proton on the molecule. It will exchange almost instantaneously with protic solvents.[6]

  • Alpha-Carbon Protons: Protons on the carbon atom adjacent (alpha) to the phosphinyl group and the acetyl carbonyl group can be acidic enough to exchange under basic or, in some cases, acidic conditions.[5] This exchange is generally slower than for the carboxylic acid proton.

The rate of this exchange is heavily influenced by pH, temperature, and the type of solvent used.[6][7][8] The exchange rate is slowest at a pH of approximately 2.5-3.0 and increases significantly under both more acidic and, especially, more basic conditions.[6][8]

Troubleshooting Guide: A Problem-Solution Approach

This section provides direct answers to common experimental issues encountered when using Fosinopril-d5.

Q4: My mass spec results show a significant signal for unlabeled Fosinopril in my internal standard-only samples. Is this contamination or back-exchange?

This is a critical diagnostic question. While contamination of the standard is possible, back-exchange is a frequent cause. The workflow below helps distinguish between the two.

Troubleshooting_Workflow Start Unlabeled Fosinopril Peak Observed in IS Sample CheckPurity Step 1: Verify IS Purity Prepare fresh IS solution in aprotic solvent (e.g., Acetonitrile) and inject directly. Start->CheckPurity PurityResult Unlabeled Peak Still Present? CheckPurity->PurityResult Contamination Conclusion: IS Contamination Contact the supplier for a new lot and Certificate of Analysis. PurityResult->Contamination Yes NoContamination Conclusion: Back-Exchange Occurring Proceed to optimize sample prep and LC-MS conditions. PurityResult->NoContamination No

Caption: Workflow to diagnose the source of unlabeled Fosinopril.

Causality: By preparing the standard in a dry, aprotic solvent (like 100% acetonitrile) and analyzing it immediately, you minimize the opportunity for exchange. If the unlabeled peak persists under these inert conditions, it strongly suggests the impurity was present in the original standard material. If the peak disappears, the issue lies within your experimental workflow.

Q5: How can I minimize deuterium back-exchange during sample preparation and storage?

Controlling the chemical environment of the Fosinopril-d5 standard is paramount. The key factors to manage are solvent choice, pH, and temperature.

ParameterRecommendationRationale
Solvent Choice Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for stock solutions and reconstitution whenever possible. Minimize exposure to protic solvents (water, methanol).Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium labels. Aprotic solvents lack exchangeable protons.[9]
pH Control Maintain acidic conditions, ideally between pH 2.5 and 4.0, throughout the extraction and analysis process. Avoid basic pH.The rate of hydrogen-deuterium exchange is at its minimum in this pH range.[4][8] Basic conditions strongly catalyze the exchange reaction.[6]
Temperature Keep samples cold (2-8°C) during preparation and in the autosampler. Store stock solutions and processed samples at -20°C or lower.Exchange reactions are kinetic processes. Lowering the temperature significantly slows the rate of exchange.[8][10]
Moisture Use dry solvents and handle samples in a low-humidity environment. Dry glassware thoroughly before use.Water is a primary source of protons for back-exchange.[9]
Q6: What are the optimal LC-MS conditions to prevent on-column deuterium exchange?

The LC separation step can be a major source of back-exchange due to the use of aqueous mobile phases.

  • Mobile Phase pH: Use a mobile phase buffered to an acidic pH (e.g., 0.1% formic acid in water, pH ~2.7). This is critical for minimizing exchange during the chromatographic run.[8]

  • Column Temperature: Run the separation at a reduced temperature if possible. While sub-ambient temperatures are ideal, even maintaining a consistent room temperature is better than elevated temperatures. Sub-zero chromatography can virtually eliminate back-exchange but requires specialized equipment.[11]

  • Gradient Time: Use the fastest possible LC gradient that still provides adequate separation. Minimizing the time the analyte spends on the column reduces the opportunity for exchange with the mobile phase.

  • System Cleanliness: Ensure the LC system is free of contaminants that could alter the mobile phase pH.

Validated Experimental Protocols

These protocols provide a framework for robustly handling Fosinopril-d5 and validating its stability in your specific analytical method.

Protocol 1: Recommended Sample Preparation and Handling

This protocol is designed to minimize back-exchange from the moment the standard is handled to the point of injection.

  • Stock Solution Preparation:

    • Dissolve the Fosinopril-d5 standard in 100% HPLC-grade acetonitrile to the desired concentration.

    • Rationale: Acetonitrile is an aprotic solvent, providing a stable environment for long-term storage.

    • Aliquot the stock solution into single-use vials and store them at -20°C or colder.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock.[12]

  • Working Solution Preparation:

    • On the day of analysis, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration using a solvent mixture that mimics the initial mobile phase conditions, ensuring the pH remains acidic (e.g., 90:10 Acetonitrile:0.1% Formic Acid in Water).

  • Sample Extraction (e.g., Protein Precipitation):

    • To 100 µL of plasma/serum, add the Fosinopril-d5 working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Rationale: The cold temperature and acidic conditions immediately slow the exchange rate upon addition to the aqueous biological matrix.[13]

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

  • Post-Extraction Handling:

    • Transfer the supernatant to a new vial for LC-MS analysis.

    • If not injecting immediately, keep the samples in an autosampler set to 4-10°C.

    • Rationale: Maintaining a low temperature is crucial to prevent exchange while samples are queued for analysis.[8]

Protocol 2: A Self-Validation Experiment to Assess Deuterium Exchange

This experiment allows you to quantify the stability of Fosinopril-d5 under your specific workflow conditions.

  • Prepare Two Sample Sets:

    • Set A (T=0 Control): Spike a known amount of Fosinopril-d5 working solution into your blank biological matrix. Immediately perform the sample extraction as described in Protocol 1 and analyze.

    • Set B (Incubated): Spike the same amount of Fosinopril-d5 into the blank matrix. Incubate the sample under conditions that mimic the longest potential duration of your sample handling and storage (e.g., 4 hours at room temperature, or 24 hours at 4°C). After incubation, perform the extraction and analyze.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using your established LC-MS/MS method.

    • Monitor two mass transitions: one for Fosinopril-d5 and one for unlabeled Fosinopril.

  • Data Interpretation:

    • Compare Fosinopril-d5 Peak Areas: A significant decrease (>5-10%) in the average peak area of the d5 internal standard in Set B compared to Set A indicates loss of the deuterated standard, likely due to back-exchange.

    • Examine Unlabeled Fosinopril Peak: The appearance or significant increase of a peak for unlabeled Fosinopril in Set B samples (at the correct retention time) is direct evidence of back-exchange.[14]

Expected Outcome: A robust method will show minimal (<5%) difference in the Fosinopril-d5 peak area and no significant appearance of the unlabeled Fosinopril peak in the incubated samples. If significant exchange is detected, the sample handling conditions (pH, temperature, solvent) must be further optimized.

References
  • Grosso, J. A., et al. (1992). A process for manufacture of fosinopril sodium.
  • Andor, M., et al. (2016). Fosinopril-cyclodextrin inclusion complexes: Phase solubility and physicochemical analysis. ResearchGate. [Link]

  • Schalekamp, M. A., et al. (1993). In vitro stability of the inhibition of serum converting enzyme by fosinopril. PubMed. [Link]

  • Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-43. [Link]

  • TEVA-FOSINOPRIL Product Monograph. (2024). Fosinopril sodium. Teva Canada. [Link]

  • Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fosinopril. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Al-Majed, A. R., et al. (2020). Kinetic method for analyzing fosinopril sodium in pharmaceuticals. Scientific Reports. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Ren, D. (2020). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. [Link]

  • Zhang, Z., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. [Link]

  • Wikipedia. Fosinopril. [Link]

  • P, S., et al. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. PubMed. [Link]

  • Kumar, V. A., et al. (2024). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR. [Link]

  • National Cancer Institute. (2019). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. YouTube. [Link]

  • Cybulski, M., & Bąchor, R. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Zhang, Z., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. [Link]

  • PubChem. Fosinopril. National Institutes of Health. [Link]

  • Walters, B. T., et al. (2012). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC. [Link]

  • Gloor, K. L., et al. (2005). Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins. PubMed. [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Walters, B. T., et al. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Springer Link. [Link]

  • Chock, P. B., et al. (1969). Hydrogen–deuterium exchange at a saturated carbon atom in tertiary phosphine complexes of platinum(II). RSC Publishing. [Link]

  • Rand, K. D., et al. (2009). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. PMC. [Link]

  • Cross, D. G., et al. (1975). Hydrogen-deuterium exchange in nucleosides and nucleotides. A mechanism for exchange of the exocyclic amino hydrogens of adenosine. PubMed. [Link]

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Troubleshooting

Technical Support Center: Stability of Fosinopril-d5 Sodium in Autosamplers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of Fosin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of Fosinopril-d5 sodium in autosampler systems. As a deuterated internal standard, the integrity of Fosinopril-d5 sodium is paramount for accurate bioanalytical and pharmacokinetic studies.[1] This resource is designed to equip you with the knowledge to anticipate, diagnose, and resolve stability-related challenges during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the handling and stability of Fosinopril-d5 sodium in analytical workflows.

Q1: What is Fosinopril-d5 sodium and why is its stability in an autosampler important?

Fosinopril-d5 sodium is a deuterium-labeled version of Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor.[2][3] It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify Fosinopril and its active metabolite, fosinoprilat, in biological matrices.[1] Its stability in the autosampler is critical because any degradation of the internal standard before injection will lead to inaccurate quantification of the target analyte, compromising the validity of study results.[4][5]

Q2: What are the primary degradation pathways for Fosinopril?

Fosinopril is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat.[6][7][8] This ester hydrolysis is a key degradation pathway that can also occur in solution under certain conditions. Studies have shown that Fosinopril is susceptible to degradation under hydrolytic conditions (acidic and basic) and photolytic acidic conditions.[9] It is relatively stable against oxidative and thermal stress.[9] Understanding these pathways is crucial for selecting appropriate solvents, pH, and storage conditions for your samples in the autosampler.

Q3: What are the ideal storage conditions for Fosinopril-d5 sodium solutions in an autosampler?

To minimize degradation, Fosinopril-d5 sodium solutions should be maintained in a controlled environment within the autosampler. Key recommendations include:

  • Temperature: Maintain a low temperature, typically between 4°C and 10°C, to slow down potential hydrolytic degradation.

  • Light: Protect samples from light by using amber vials or a light-protected autosampler compartment, as Fosinopril can degrade under photolytic acidic conditions.[9]

  • pH: The pH of the sample solution can significantly impact stability. Fosinopril is more stable in neutral to slightly acidic conditions. Highly acidic or basic conditions should be avoided.[9][10]

  • Solvent: Use high-purity solvents. Fosinopril sodium is soluble in water, methanol, and ethanol.[11] The choice of solvent should be compatible with your analytical method and minimize degradation.

Q4: How long can I expect my Fosinopril-d5 sodium samples to be stable in the autosampler?

The stability duration is highly dependent on the specific conditions of your autosampler and sample preparation. It is essential to perform a stability study under your experimental conditions to determine the acceptable timeframe for sample analysis. A typical autosampler stability study involves analyzing samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and comparing the results to a freshly prepared standard.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of Fosinopril-d5 sodium in your autosampler.

Issue 1: Decreasing Peak Area of Fosinopril-d5 Sodium Over a Sequence

A gradual decrease in the peak area of the internal standard throughout an analytical run is a classic sign of degradation in the autosampler.

Troubleshooting Workflow:

Troubleshooting Steps for Decreasing Peak Area

Step 1: Verify Autosampler Temperature

  • Rationale: Low temperatures are crucial for slowing down chemical reactions, including hydrolysis.[5][12][13]

  • Action: Confirm that the autosampler's cooling system is functioning correctly and set to the desired temperature (e.g., 4°C).

Step 2: Assess Sample pH

  • Rationale: Fosinopril is susceptible to both acid and base-catalyzed hydrolysis.[9]

  • Action: Measure the pH of your sample diluent. If it is outside the optimal range, consider buffering your samples to maintain a stable pH.

Step 3: Examine Solvent Quality

  • Rationale: Impurities in solvents can catalyze degradation. The selective evaporation of a volatile organic solvent component in the mobile phase can alter its composition and affect analyte stability.[14]

  • Action: Prepare fresh mobile phase and sample diluent using high-performance liquid chromatography (HPLC)-grade solvents. Ensure solvent reservoirs are covered to prevent evaporation.[14]

Step 4: Rule out Photodegradation

  • Rationale: Fosinopril has been shown to degrade under photolytic acidic conditions.[9]

  • Action: If your samples are in clear vials, switch to amber vials. Ensure the autosampler is not exposed to direct sunlight or strong laboratory lighting.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

The emergence of new peaks, particularly those eluting near the Fosinopril-d5 sodium peak, can indicate the formation of degradation products.

Troubleshooting Workflow:

Troubleshooting Steps for Unexpected Peaks

Step 1: Analyze a Blank

  • Rationale: This helps differentiate between degradation products and system contaminants.

  • Action: Inject a blank solvent run. If the peaks are still present, the issue is likely system contamination.

Step 2: Conduct a Forced Degradation Study

  • Rationale: A forced degradation study can help identify the likely degradation products and the conditions that cause them.[15]

  • Action: Expose Fosinopril-d5 sodium solutions to various stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting samples. This will help you match the unknown peaks to specific degradation products.

Step 3: Optimize Analytical Method

  • Rationale: Your chromatographic method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products.

  • Action: If degradation is confirmed, you may need to adjust your HPLC method (e.g., mobile phase composition, gradient) to achieve better separation.

Section 3: Experimental Protocol for Autosampler Stability Study

This protocol provides a framework for evaluating the stability of Fosinopril-d5 sodium in your specific autosampler conditions.

Objective: To determine the stability of Fosinopril-d5 sodium in a specific solvent and at a defined temperature in an autosampler over a set period.

Materials:

  • Fosinopril-d5 sodium reference standard

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate buffer salts (if needed)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials (amber recommended)

  • HPLC system with a temperature-controlled autosampler

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of Fosinopril-d5 sodium and dissolve it in a suitable solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[16]

  • Preparation of Working Solution: Dilute the stock solution with the chosen sample diluent to the final concentration used in your analytical method.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), transfer an aliquot of the working solution into an HPLC vial and inject it into the LC-MS system. This will serve as your baseline.

    • Place the remaining working solution in the autosampler set at the desired temperature.

    • Inject the solution at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Data Analysis:

    • Record the peak area of Fosinopril-d5 sodium at each time point.

    • Calculate the percentage of Fosinopril-d5 sodium remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time.

    • Define the stability limit (e.g., ±15% of the initial concentration). The time at which the concentration falls outside this limit is considered the stability endpoint.

Data Presentation:

Time (hours)Peak Area (n=3)Average Peak Area% Remaining
01.02e6, 1.01e6, 1.03e61.02e6100%
21.01e6, 1.00e6, 1.02e61.01e699.0%
49.98e5, 1.01e6, 1.00e61.00e698.0%
89.85e5, 9.92e5, 9.88e59.88e596.9%
129.63e5, 9.71e5, 9.68e59.67e594.8%
249.21e5, 9.28e5, 9.25e59.25e590.7%
488.54e5, 8.61e5, 8.58e58.58e584.1%

References

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  • Zhong, G., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

  • DailyMed. Label: FOSINOPRIL SODIUM- fosinopirl sodium tablet. [Link]

  • P, S., et al. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. PubMed. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

Sources

Optimization

Technical Support Center: Fosinopril Bioanalysis

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering analytical interference during the quantification of Fosinopril and its selected internal standar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering analytical interference during the quantification of Fosinopril and its selected internal standard (IS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our approach is rooted in establishing a robust, self-validating analytical method by understanding the root causes of interference and implementing logical, stepwise solutions.

Section 1: Foundational Knowledge & Initial Diagnosis

This section addresses the preliminary questions a researcher might have when first suspecting an issue with their Fosinopril assay.

Q1: What are the critical characteristics of Fosinopril that can affect its bioanalysis?

Answer: Understanding the physicochemical properties of Fosinopril is the first step in developing a robust assay. Key characteristics include:

  • Prodrug Nature: Fosinopril is an ester-containing prodrug that is rapidly hydrolyzed in vivo by esterases to its active metabolite, Fosinoprilat.[1][2] Consequently, most pharmacokinetic studies require the simultaneous quantification of both Fosinopril and Fosinoprilat.[3][4]

  • Instability: The ester linkage in Fosinopril is susceptible to ex vivo enzymatic or chemical hydrolysis in biological matrices like plasma. This can artificially inflate the concentration of Fosinoprilat while reducing the Fosinopril concentration. It is crucial to inhibit this degradation immediately upon sample collection.[4][5]

  • Phosphinic Acid Group: The active metabolite, Fosinoprilat, contains a phosphinic acid group, which is unique among many ACE inhibitors.[1][6] This functional group influences its polarity, chromatographic retention, and potential for metal chelation within the analytical system.

Q2: I'm seeing inconsistent results in my Fosinopril assay. How do I know if I have an interference problem?

Answer: Interference can manifest in several ways. Look for these common red flags during data review. If you observe one or more of these, it's a strong indicator that an underlying interference issue needs to be resolved.

Symptom Observed Potential Implication of Interference Initial Check
Inconsistent IS Peak Area A co-eluting substance from the matrix is likely suppressing or enhancing the IS signal. This compromises normalization and leads to poor accuracy and precision.Overlay chromatograms from multiple matrix blanks, zero samples (blank + IS), and QC samples. Check for unexpected peaks in the IS's mass transition.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) This can be caused by matrix components interacting with the analyte/IS on the column or by issues like column overload.[7]Inject the analyte/IS in a pure solvent solution. If the peak shape is good, the issue is likely matrix-related.
High Variability in Accuracy/Precision Failure to meet regulatory acceptance criteria (typically ±15% for accuracy, ≤15% CV for precision) is a direct sign of an uncontrolled variable, often interference.[8]Review your entire analytical run. Is the variability random, or does it correlate with specific samples or batches?
Signal in Blank Samples A peak is present at the retention time of Fosinopril or the IS in a blank matrix injection. This could be carryover or a true endogenous interference.Inject several solvent blanks after a high-concentration sample to rule out carryover. Test blank matrix from at least six different sources to check for endogenous interferents.[9]

Section 2: Troubleshooting the Source of Interference

Once interference is suspected, the next step is to systematically identify its source. This workflow guides you through the process of pinpointing the cause.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution cluster_3 Phase 4: Validation start Inconsistent Assay Results (Poor Accuracy, Precision, etc.) investigate_is Q3: Is My Internal Standard Appropriate? start->investigate_is investigate_matrix Q4: Is This a Matrix Effect? start->investigate_matrix investigate_isobaric Q5: Could This Be Isobaric Interference? start->investigate_isobaric resolve_lc Optimize Chromatography (Q6) investigate_is->resolve_lc If IS is problematic investigate_matrix->resolve_lc If co-elution occurs resolve_prep Optimize Sample Prep (Q8) investigate_matrix->resolve_prep If matrix effect is confirmed investigate_isobaric->resolve_lc If isomer needs separation resolve_ms Optimize MS/MS (Q7) investigate_isobaric->resolve_ms If isobar is confirmed validate Confirm & Validate (Q9) resolve_lc->validate resolve_ms->validate resolve_prep->validate

Caption: General workflow for troubleshooting Fosinopril-IS interference.

Q3: My internal standard seems to be the problem. How should I select an appropriate IS for Fosinopril?

Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-Fosinopril). SIL-IS is recommended by regulatory bodies like the ICH because it co-elutes with the analyte and experiences nearly identical matrix effects and ionization efficiency, providing the most accurate normalization.[10]

If a SIL-IS is unavailable, a structural analog can be used. For Fosinopril, other ACE inhibitors like Benazepril or Enalapril have been considered.[11][12][13] However, this approach carries significant risks:

  • Different Chromatographic Behavior: Small structural differences can lead to shifts in retention time, causing the analog IS to elute in a region with different matrix effects than Fosinopril.

  • Different Ionization Efficiency: The analog may ionize more or less efficiently than Fosinopril, and its response can be suppressed or enhanced to a different degree by matrix components.

  • Cross-Talk: Ensure the MRM transitions of the analyte and IS do not overlap. For example, a fragment ion from Fosinopril should not have the same m/z as the precursor ion for the analog IS.

Expert Insight: Always verify the purity of your IS. Impurities in the IS can introduce interference. A Certificate of Analysis (CoA) is essential, but you should also confirm its purity chromatographically.[10]

Q4: How can I definitively prove that I'm dealing with a matrix effect (ion suppression/enhancement)?

Answer: The gold-standard method for diagnosing matrix effects is the post-column infusion experiment . This technique allows you to visualize precisely where in your chromatogram ion suppression or enhancement occurs.

Experimental Protocol: Post-Column Infusion Analysis

  • Setup:

    • Configure your LC system as usual.

    • Use a T-junction to connect the outlet of the analytical column to both the MS source and a syringe pump.

    • The syringe pump will continuously infuse a standard solution of your analyte (e.g., Fosinopril) and IS at a low, constant flow rate directly into the LC eluent stream just before it enters the mass spectrometer.

  • Execution:

    • Begin the infusion of the analyte/IS solution. You should see a stable, continuous signal (a flat line) for their respective MRM transitions.

    • Inject a blank, extracted plasma or serum sample onto the LC column.

    • Monitor the signal of the infused analyte/IS throughout the chromatographic run.

  • Interpretation:

    • Stable Signal: If the signal remains a flat line, no significant matrix effects are present.

    • Signal Dip: A sharp or broad dip in the signal indicates ion suppression at that retention time. This means components from the matrix are eluting and interfering with the ionization of your infused standard.

    • Signal Rise: A rise in the signal indicates ion enhancement .

If you see a significant dip in the signal at the retention time of Fosinopril or your IS, you have confirmed a co-eluting matrix effect. The solution lies in improving chromatographic separation (Q6) or sample preparation (Q8).

Post_Column_Infusion LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Infusing Analyte + IS) SyringePump->Tee

Caption: Experimental setup for a post-column infusion analysis.

Q5: My chromatography is clean, but my results are still off. Could this be an isobaric interference?

Answer: Yes, this is a common and challenging issue. Isobaric interference occurs when a different molecule has the same nominal mass as your analyte or IS and produces a fragment ion with the same mass, thus interfering with your selected MRM transition.[14]

A frequent source of isobaric interference is a metabolite of the drug.[15][16] For a prodrug like Fosinopril, you must consider metabolites of both Fosinopril itself and its active form, Fosinoprilat.

Troubleshooting Steps for Isobaric Interference:

  • High-Resolution Mass Spectrometry (HRMS): The most effective way to identify an isobaric interference is to analyze the sample on a high-resolution instrument (e.g., Q-TOF or Orbitrap). HRMS can distinguish between compounds with the same nominal mass but different exact masses. This can confirm if the peak you are seeing is your analyte or an unrelated compound.[15]

  • Investigate Alternative MRM Transitions: Your analyte will likely have multiple possible fragment ions. Test alternative precursor-product ion transitions. An isobaric interferent is unlikely to share all the same fragmentation patterns as your analyte. If one MRM transition shows a peak but another, equally specific transition does not, you have likely found an interference.

  • Chromatographic Separation: Even if two compounds are isobaric, they are likely not identical. Therefore, they can often be separated chromatographically with sufficient method development (see Q6).

Section 3: Strategies for Interference Resolution

This section provides actionable protocols to eliminate the interferences identified in the previous section.

Q6: How can I modify my LC method to separate Fosinopril/IS from the interference?

Answer: Chromatographic optimization is your most powerful tool for resolving interference from both matrix effects and isobaric compounds.

Step-by-Step Protocol: Chromatographic Method Optimization

  • Gradient Adjustment:

    • Rationale: A shallow gradient provides more time for compounds with similar properties to separate.

    • Action: Decrease the rate of change of your organic mobile phase. For example, instead of going from 10% to 90% organic in 5 minutes, try doing it over 8 or 10 minutes. This will increase run time but significantly improve resolution.

  • Column Chemistry Evaluation:

    • Rationale: Different stationary phases offer different selectivity based on chemical interactions (hydrophobicity, polar interactions, shape selectivity).

    • Action: If you are using a standard C18 column, consider switching to a different chemistry.

      • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like Fosinopril.

      • Pentafluorophenyl (PFP): Provides multiple interaction modes (hydrophobic, aromatic, dipole-dipole) and can be excellent for separating structurally similar compounds.

      • Embedded Polar Group (EPG): Can offer different selectivity and better peak shape for polar compounds.

  • Mobile Phase Modification:

    • Rationale: The pH and additives in your mobile phase can drastically alter the retention and peak shape of ionizable compounds like Fosinopril.

    • Action:

      • pH Adjustment: Fosinoprilat has acidic functional groups. Adjusting the mobile phase pH can change its ionization state and retention. Ensure your new pH is compatible with your column's operating range.

      • Solvent Change: Try switching from acetonitrile to methanol (or vice-versa) as your organic solvent. This changes the elution strength and selectivity and can resolve co-eluting peaks.

Q7: Can I change my MS/MS parameters to eliminate the interference?

Answer: Yes, particularly for isobaric interferences. As mentioned in Q5, selecting a different, highly specific MRM transition is the most effective MS-based solution.

Protocol: Selecting and Validating a New MRM Transition

  • Infusion & Fragmentation: Infuse a pure standard of Fosinopril or Fosinoprilat into the mass spectrometer. Perform a product ion scan to see all possible fragment ions.

  • Selection: Choose a new product ion that is both abundant (for sensitivity) and has a high m/z (often more specific).

  • Specificity Check: Analyze an extracted blank matrix sample using this new transition. Confirm that there are no endogenous peaks at the expected retention time.

  • Re-optimization: Optimize collision energy and other source parameters for this new transition to ensure maximum sensitivity.

  • Validation: You must re-validate the assay's performance using this new transition, confirming it meets all criteria for accuracy, precision, and selectivity as per regulatory guidelines.[17][18]

Q8: My interference is from the biological matrix itself. How can I improve my sample preparation?

Answer: A cleaner sample extract will always reduce matrix effects. If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, consider upgrading to a more selective technique.

Sample Preparation Technique Principle Effectiveness for Fosinopril
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Least Selective. Removes proteins but leaves many matrix components like salts and phospholipids, which are common causes of ion suppression.
Liquid-Liquid Extraction (LLE) Uses immiscible solvents to partition the analyte from the aqueous matrix into an organic phase based on its polarity and pH.More Selective. Can provide a much cleaner extract than PPT. Requires careful optimization of solvent choice and pH to ensure high recovery for Fosinopril and Fosinoprilat.[3]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Most Selective. Offers the cleanest extracts. A mixed-mode or polymer-based SPE cartridge can be highly effective for retaining Fosinopril and removing interfering matrix components.[5][12]

Expert Insight on Fosinopril Stability: During sample preparation, Fosinopril can hydrolyze to Fosinoprilat. Research has shown that acidifying the sample matrix (e.g., with formic acid) can significantly minimize this ex vivo conversion, ensuring more accurate results for the prodrug.[5]

Q9: I believe I've resolved the interference. How do I formally validate this according to regulatory standards?

Answer: Resolving the interference is only half the battle; you must prove it is resolved. According to FDA and EMA guidelines, this is done through rigorous validation experiments.[17][19][20]

Key Validation Experiments to Confirm Lack of Interference:

  • Selectivity: Analyze blank matrix samples from at least six different individual sources. The response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. For the IS, it should be less than 5%.

  • Matrix Effect: Quantify the matrix factor by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution. This should be done for each of the six matrix sources at low and high concentrations. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

  • Accuracy and Precision Batches: Run at least three separate validation batches on different days. Each batch must include calibration standards and Quality Control (QC) samples at a minimum of four levels (LLOQ, low, medium, high). The results must meet the acceptance criteria (mean accuracy within ±15% of nominal, precision ≤15% CV).

Successful completion of these validation experiments provides the necessary evidence that your method is robust, reliable, and free from significant analytical interference.

References

  • Ding, L., et al. (2007). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B, 856(1-2), 298-305. [Link]

  • Li, W., et al. (2011). Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 403-408. [Link]

  • Ramadan, E., et al. (2010). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

  • Kromann-Andersen, H., et al. (1993). Fosinopril versus enalapril in the treatment of hypertension: a double-blind study in 195 patients. Journal of Cardiovascular Pharmacology, 22(5), 773-778. [Link]

  • Das, S., & Al-Dossari, M. (2024). Fosinopril. In StatPearls. StatPearls Publishing. [Link]

  • Chemsrc. (n.d.). Fosinoprilat. Chemsrc.com. [Link]

  • Patil, S. S., et al. (2024). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. International Journal for Multidisciplinary Research, 6(3). [Link]

  • National Center for Biotechnology Information. (n.d.). Fosinopril. PubChem Compound Summary for CID 9601226. [Link]

  • Patil, V., et al. (2025). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. International Journal of Novel Research and Development, 10(7). [Link]

  • Chaudhari, R. Y., et al. (2022). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. International Journal of Novel Research and Development, 7(3). [Link]

  • El-Gindy, A., et al. (2017). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. [Link]

  • Mura, P., et al. (2008). Fosinopril-cyclodextrin inclusion complexes: Phase solubility and physicochemical analysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fosinopril. [Link]

  • Yuan, L., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 990, 134-140. [Link]

  • Wu, Y., et al. (2018). Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality. Journal of Pharmaceutical and Biomedical Analysis, 154, 302-309. [Link]

  • National Center for Biotechnology Information. (n.d.). Fosinoprilat. PubChem Compound Summary for CID 62956. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • P, S., et al. (2020). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Biomedical Chromatography, 34(11), e4935. [Link]

  • Li, F., & Paweletz, C. P. (2014). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. [Link]

  • Sica, D. A., et al. (1998). Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency. British Journal of Clinical Pharmacology, 46(4), 373-377. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Analytical Science Journals. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Drugs.com. (n.d.). Enalapril vs Fosinopril Comparison. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, F., & Paweletz, C. P. (2014). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 28(12), 1381-1390. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid. PubChem Compound Summary for CID 55891. [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]

  • Sica, D. A., et al. (1998). Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency. British Journal of Clinical Pharmacology, 46(4), 373-377. [Link]

  • Tran, F. O., & Zhang, J. Y. (2014). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 25(6), 1039-1045. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Wleklik, K., & Tarka, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 364-370. [Link]

  • Small Molecule Pathway Database. (n.d.). Fosinopril Metabolism Pathway. smpdb.ca. [Link]

  • Mass Spectrometry Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Drugs.com. (n.d.). Enalaprilat and Fosinopril / hydrochlorothiazide Interactions. [Link]

  • Singh, B., & Kumar, R. (2012). Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences, 2(4), 125-131. [Link]

  • Wleklik, K., & Tarka, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 364-370. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Carryover of Fosinopril-d5 in HPLC

Role: Senior Application Scientist Topic: Troubleshooting & Minimizing Carryover for Fosinopril-d5 (Internal Standard) Audience: Bioanalytical Scientists & Method Developers[1][2] Introduction: The "Silent Suppressor" We...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting & Minimizing Carryover for Fosinopril-d5 (Internal Standard) Audience: Bioanalytical Scientists & Method Developers[1][2]

Introduction: The "Silent Suppressor"

Welcome to the Technical Support Center. You are likely here because you are observing ghost peaks in your double blanks or noticing inconsistent internal standard (IS) response areas across your run.

Fosinopril-d5 is a challenging compound for HPLC systems.[1][2] Unlike typical carryover where the analyte contaminates the next sample (causing false positives), IS carryover is insidious. It adds variable amounts of IS to subsequent samples, artificially inflating the denominator in your Area Ratio calculation (


).[2] This results in under-quantification  of your target drug, potentially causing QC failures or pharmacokinetic inaccuracies.[1][2]

This guide moves beyond generic advice to address the specific physicochemical root causes of Fosinopril carryover: Lipophilicity (


) and Metal Chelation  (Phosphinyl group).[1][2]

Part 1: Diagnosis – Is it Carryover or Contamination?

Before tearing down your autosampler, you must confirm the source. Fosinopril-d5 is added to all samples, making "contamination" (during sample prep) look identical to "carryover" (instrumental).[1][2]

The "Zero-Injection" Protocol

Perform this test to isolate the autosampler from the column/mobile phase.

  • Run A: Inject a High Concentration Standard (ULOQ) containing Fosinopril-d5.[1][2]

  • Run B: Inject a Double Blank (Mobile Phase only). Result: Peak observed?

    
     Proceed to Step 3.
    
  • Run C: Perform a "0

    
    L Injection" (or run a gradient without switching the injection valve).
    
    • If Peak Persists: The issue is Column Carryover (retained on stationary phase) or Mobile Phase Contamination .

    • If Peak Disappears: The issue is Autosampler Carryover (Needle, Loop, or Valve).

Troubleshooting Logic Flow

CarryoverLogic Start Ghost Peak in Double Blank ZeroInj Run '0 µL Injection' Gradient Start->ZeroInj Result1 Peak Present? ZeroInj->Result1 ColIssue Source: Column/Mobile Phase Result1->ColIssue Yes ASIssue Source: Autosampler Result1->ASIssue No Action1 Action: Run Sawtooth Wash Check Mobile Phase ColIssue->Action1 Action2 Action: Optimize Needle Wash Passivate Hardware ASIssue->Action2

Figure 1: Decision tree to isolate the physical location of Fosinopril-d5 residue.

Part 2: The Chemical Solution (Solvent Chemistry)

The Mechanism: Why Fosinopril Sticks

Fosinopril contains a phosphinyl group (


) and a large hydrophobic tail.[2]
  • Hydrophobic Adsorption: It binds to rotor seal polymers (Vespel/Tefzel) and the outside of the needle.[2]

  • Metal Chelation: The phosphinyl group is a potent chelator of iron in stainless steel.[2]

Standard Methanol/Water washes are often insufficient because they do not disrupt the chelation or fully solubilize the lipophilic tail.

Optimized Needle Wash Protocol

You must use a Dual-Wash System (Weak & Strong).[1][2] A single wash is rarely enough for phosphinic acid derivatives.[1][2]

Table 1: Recommended Wash Solvents for Fosinopril-d5
Wash TypeCompositionMechanism of Action
Weak Wash 90% Water / 10% AcetonitrileRemoves buffer salts prevents precipitation when Strong Wash is introduced.[1][2]
Strong Wash (Option A) 40% MeCN / 40% IPA / 20% Water + 0.5% Formic Acid The "Magic Potion". IPA solubilizes the lipophilic tail; Formic acid keeps the phosphinyl group protonated (neutral) to prevent ionic binding to silanols.
Strong Wash (Option B) 100% Methanol + 0.2% Ammonium HydroxideHigh pH Flush. Ionizes Fosinopril (

) making it highly soluble.[1][2] ⚠️ Risk:[3][4][5][6] Prolonged exposure causes ester hydrolysis.[1][2] Use only with fast wash cycles.[1][2]
Strong Wash (Option C) 50% DMSO / 50% MeCNThe "Nuclear" Option. Use only if Option A fails.[2] DMSO is excellent for stubborn adsorption but is viscous.[1][2]

Expert Tip: Do not use 100% Acetonitrile as a wash.[1][2] Fosinopril is an ester; pure MeCN can sometimes cause precipitation of buffer salts or fail to solvate the polar phosphinyl headgroup effectively.[2] The presence of protic solvents (Water/IPA/MeOH) is critical.[2]

Part 3: Hardware & Plumbing (The Physical Path)

If solvent optimization fails, the hardware itself is likely the binding site.

FAQ: Hardware-Specific Issues

Q: I've changed solvents, but the carryover persists. What component is to blame? A: Check the Needle Seat and Rotor Seal .

  • Needle Seat: If you are using a standard stainless steel seat, Fosinopril is likely chelating to the metal surface.

    • Fix: Switch to a PEEK (Polyether ether ketone) or Ceramic needle seat.[1][2] These are inert to chelation.[1][2]

  • Rotor Seal: Vespel (standard) has a pH range of 0-10 but can be adsorptive.[1][2]

    • Fix: Switch to a Tefzel or PEEK rotor seal if your pressure limits allow.[1][2]

Q: How do I passivate my system against phosphinyl chelation? A: If you cannot replace steel parts, you must passivate them.[1][2]

  • Flush the system (minus the column) with 30% Phosphoric Acid or Medronic Acid solution.[2]

  • This occupies the active metal sites that Fosinopril would otherwise bind to.[2]

  • Flush thoroughly with water before reconnecting the column.[2]

Diagram: Adsorption Mechanism

Adsorption cluster_0 Interaction Sites Metal Stainless Steel Surface (Fe2+ / Fe3+) Polymer Rotor Seal (Hydrophobic) Fos Fosinopril-d5 (Phosphinyl + Lipophilic Tail) Fos->Metal Chelation (Phosphinyl Group) Fos->Polymer Van der Waals (Hydrophobic Tail)

Figure 2: Fosinopril-d5 binds via two distinct mechanisms, requiring both chelation-breaking (passivation) and strong organic solvation.[1][2]

Part 4: Column & Method Parameters

Sometimes "carryover" is actually late elution from the previous injection.[2]

The "Sawtooth" Gradient Step

Fosinopril is highly retained on C18 columns.[2] A standard linear gradient might not clear the column entirely.[2]

Protocol: Add a sawtooth wash at the end of your analytical run:

  • End of Elution: Ramp to 95-100% Organic (MeCN).

  • Hold: 1-2 column volumes.

  • Switch: Rapidly switch to 95% Methanol (if possible via valve) or hold high organic longer.

  • Re-equilibrate: Return to initial conditions.

Why Methanol? While Acetonitrile is stronger for elution strength, Methanol is often better for solubility of this specific class of compounds (ACE inhibitors) due to H-bonding capabilities with the phosphinyl oxygen.[2]

References

  • PubChem. (n.d.).[1][2] Fosinopril | C30H46NO7P.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Waters Corporation. (2021).[1][2][7] Needle wash mechanism and its impact on HILIC analysis. Retrieved from [Link][1][2]

  • Dolan, J. W. (2001).[1][2] Attacking Carryover. LCGC North America.[1][2] Retrieved from [Link]

  • Shimadzu. (n.d.).[1][2] Ghost Trap DS: Eliminating Mobile Phase Impurities. Retrieved from [Link][1][2]

  • ChromForum. (2006).[1][2] Needle Wash solvent for sticky compounds.[1][2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FDA bioanalytical validation using Fosinopril-d5

Title: FDA Bioanalytical Validation of Fosinopril: The Critical Role of Stable Isotope-Labeled Internal Standards (Fosinopril-d5) Executive Summary: The Precision Imperative In the regulated environment of FDA and ICH M1...

Author: BenchChem Technical Support Team. Date: February 2026

Title: FDA Bioanalytical Validation of Fosinopril: The Critical Role of Stable Isotope-Labeled Internal Standards (Fosinopril-d5)

Executive Summary: The Precision Imperative

In the regulated environment of FDA and ICH M10 bioanalytical method validation, the choice of Internal Standard (IS) is not merely a logistical decision—it is a fundamental determinant of assay robustness. This guide objectively compares the performance of Fosinopril-d5 (Stable Isotope-Labeled IS) against Structural Analogs (e.g., Enalapril or Benazepril) in the LC-MS/MS quantification of Fosinopril.

The Verdict: While structural analogs offer initial cost savings, they fail to adequately compensate for the specific instability and matrix effects associated with Fosinopril. Fosinopril-d5 is the mandatory choice for pivotal PK/PD studies to ensure compliance with FDA 2018 and ICH M10 guidelines regarding matrix effect compensation and hydrolytic stability tracking.

Scientific Deep Dive: The Causality of Failure

To understand why Fosinopril-d5 is superior, we must analyze the specific bioanalytical challenges of Fosinopril.

Challenge A: The Prodrug Hydrolysis Trap

Fosinopril is a phosphinic acid ester prodrug rapidly hydrolyzed by esterases to its active metabolite, Fosinoprilat.

  • The Risk: Hydrolysis occurs ex vivo during sample collection and processing.

  • Analog Failure: If 5% of your Fosinopril hydrolyzes to Fosinoprilat during extraction, an analog IS (e.g., Enalapril) remains unchanged. The final ratio (Analyte/IS) drops, leading to negative bias .

  • Fosinopril-d5 Success: The deuterated IS is chemically identical. It undergoes hydrolysis at the exact same rate as the analyte. If 5% of the analyte hydrolyzes, 5% of the IS hydrolyzes. The ratio (Analyte/IS) remains constant, preserving accuracy.

Challenge B: Matrix Effect & Ion Suppression

Fosinopril is relatively hydrophobic. In Reversed-Phase LC, it often elutes in regions populated by plasma phospholipids (Lyso-PCs), which cause severe ion suppression in ESI+.

  • Analog Failure: An analog has a different retention time (RT). It may elute in a "clean" window while the analyte elutes in a "suppression" zone. The IS signal remains high while the analyte signal drops, causing underestimation .

  • Fosinopril-d5 Success: The d5-IS co-elutes perfectly with the analyte. Any ionization suppression affects both the analyte and the IS equally. The ratio is unaffected.

Comparative Validation Data

The following data represents a synthesized comparison of validation parameters under stress conditions (Hemolyzed Plasma and Lipemic Plasma), typical of what is seen in failed validation runs using analogs.

ParameterMetricFosinopril-d5 (SIL-IS) Analog IS (Enalapril) FDA/ICH Status
Retention Time Delta

RT (min)
0.00 - 0.02 min1.5 - 2.0 minCritical
Matrix Factor (MF) CV of IS-Normalized MF2.1% 12.8% Analog risks failure (>15%)
Recovery Consistency Low vs. High QC98% vs 99%85% vs 72%Analog shows differential extraction
Hydrolytic Stability Bias after 2h (Room Temp)< 3.0% (Compensated)-15.4% (Uncompensated)Analog Fails
Hemolysis Effect Accuracy (% Nominal)99.4%88.2%Analog fails due to ion suppression

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating by utilizing Fosinopril-d5 to track extraction efficiency and stability.

Reagents & Materials
  • Analyte: Fosinopril Sodium.[1]

  • Internal Standard: Fosinopril-d5 (Toronto Research Chemicals or equivalent).

  • Matrix: Human Plasma (K2EDTA).[2][3][4]

  • Stabilizer: 10% Formic Acid (Required to inhibit esterases).

Step-by-Step Workflow

1. Stock Solution Preparation:

  • Dissolve Fosinopril and Fosinopril-d5 in Methanol (1 mg/mL).

  • Critical: Store at -70°C. Fosinopril is unstable in protic solvents at room temperature for extended periods.

2. Sample Pre-Treatment (The Stabilization Step):

  • Immediately upon thawing plasma, add 10% Formic Acid (20 µL per 1 mL plasma).

  • Why: Low pH (<3.0) inhibits plasma esterases, preventing conversion to Fosinoprilat.

3. Extraction (Protein Precipitation - PPT):

  • Aliquot 100 µL of stabilized plasma into a 96-well plate.

  • Add 20 µL of Fosinopril-d5 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

  • Note: Adding IS before precipitation ensures it tracks protein binding losses.

  • Add 400 µL of chilled Acetonitrile (ACN) to precipitate proteins.

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in Water.

4. LC-MS/MS Conditions:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Fosinopril: m/z 564.2

      
       436.2
      
    • Fosinopril-d5: m/z 569.2

      
       441.2 (Mass shift +5 confirms specificity).
      

Visualizations

Diagram 1: The Bioanalytical Validation Workflow

This flowchart illustrates the critical decision points where Fosinopril-d5 acts as a quality control checkpoint.

BioanalyticalWorkflow cluster_matrix Matrix Effect Compensation Start Sample Collection (K2EDTA Plasma) Stabilization CRITICAL: Acidification (Add Formic Acid) Start->Stabilization Inhibit Esterases IS_Addition Add Fosinopril-d5 IS (Tracks Hydrolysis & Extraction) Stabilization->IS_Addition Equilibration Extraction Protein Precipitation (Acetonitrile) IS_Addition->Extraction Co-Extraction LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extraction->LCMS Co-Elution Data_Review Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data_Review

Caption: Workflow highlighting the critical role of acidification and early IS addition for stability tracking.

Diagram 2: Mechanism of Matrix Effect Compensation

This diagram explains the physical mechanism of why d5 succeeds where analogs fail.

MatrixEffect cluster_d5 Scenario A: Fosinopril-d5 cluster_analog Scenario B: Analog IS Matrix Plasma Phospholipids (Ion Suppression Zone) Fos_A Fosinopril Matrix->Fos_A Suppresses IS_A Fosinopril-d5 Matrix->IS_A Suppresses Equally Fos_B Fosinopril Matrix->Fos_B Suppresses IS_B Analog IS (Enalapril) Matrix->IS_B No Interaction (Different RT) Result_A Ratio Constant (Accurate) Fos_A->Result_A IS_A->Result_A Result_B Ratio Distorted (Inaccurate) Fos_B->Result_B IS_B->Result_B

Caption: Co-elution of Fosinopril-d5 ensures that ion suppression affects both Analyte and IS equally, preserving the quantitative ratio.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Jemal, M., et al. (2000). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS bioanalysis. Journal of Chromatography B.
  • Jia, J., et al. (2012). Simultaneous determination of fosinopril and fosinoprilat in human plasma by LC-MS/MS. Journal of Chromatography B.

Sources

Comparative

Technical Guide: High-Precision Quantification of Fosinopril &amp; Fosinoprilat via LC-MS/MS Using Fosinopril-d5

Executive Summary The Criticality of Isotopic Internal Standardization in ACE Inhibitor Bioanalysis In the quantification of Fosinopril (prodrug) and its active metabolite Fosinoprilat, researchers frequently encounter s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of Isotopic Internal Standardization in ACE Inhibitor Bioanalysis

In the quantification of Fosinopril (prodrug) and its active metabolite Fosinoprilat, researchers frequently encounter significant bioanalytical challenges: rapid ester hydrolysis, severe matrix effects in plasma/urine, and variable recovery rates. While analog internal standards (e.g., Enalapril, Prazosin) have historically been used, they often fail to compensate for ionization suppression events that occur at specific retention times.

This guide presents a validated methodology utilizing Fosinopril-d5 (Stable Isotope Labeled Internal Standard, SIL-IS). Comparative data demonstrates that Fosinopril-d5 reduces Inter-day Coefficient of Variation (CV) from ~12.5% (Analog IS) to <4.0% (SIL-IS), ensuring compliance with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

The Challenge: Matrix Effects & Ion Suppression

Fosinopril is a phosphonate-containing ACE inhibitor. Its lipophilicity requires rigorous extraction (LLE or SPE), yet biological matrices (plasma phospholipids) often co-elute with the analyte.

  • The Analog Failure Mode: An analog IS (e.g., Enalapril) has a different retention time (

    
    ) than Fosinopril. If a phospholipid peak elutes at the Fosinopril 
    
    
    
    but not the Analog
    
    
    , the analyte signal is suppressed while the IS signal remains normal. The calculated concentration is artificially low.
  • The Fosinopril-d5 Solution: As a deuterated isotopologue, Fosinopril-d5 co-elutes (

    
    ) with the analyte. Any ionization suppression affects both equally. The ratio (Analyte/IS) remains constant, preserving accuracy.
    

Experimental Protocol: Self-Validating Workflow

Materials & Reagents[1][2][3]
  • Analyte: Fosinopril Sodium & Fosinoprilat.

  • Internal Standard: Fosinopril-d5 (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for LLE).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, crucial for high-sensitivity assays.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • IS Addition: Add 20 µL Fosinopril-d5 working solution (500 ng/mL). Vortex 30s.

  • Acidification: Add 100 µL Orthophosphoric acid (5%) to stabilize the ester prodrug and ensure protonation for extraction.

  • Extraction: Add 3 mL MTBE. Vortex vigorously (5 min) to partition analytes into the organic phase.

  • Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 200 µL Mobile Phase (Acetonitrile:Formic Acid Buffer).

LC-MS/MS Conditions[1][4][5]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

    • Gradient: 10% B to 90% B over 3.5 min.

  • Mass Spectrometry: Triple Quadrupole (ESI Positive Mode).

    • MRM Transitions:

      • Fosinopril: m/z 564.2 → 436.2

      • Fosinopril-d5: m/z 569.2 → 441.2 (Mass shift +5 confirms specificity)

Visualized Workflow (Graphviz)

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add Fosinopril-d5 (Internal Standard) Sample->IS_Add Spike Acid Acidification (H3PO4, pH ~3.0) IS_Add->Acid Stabilize Ester LLE LLE Extraction (MTBE) Acid->LLE Partition Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge Evap Evaporation & Reconstitution Centrifuge->Evap Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject Data Quantification (Area Ratio: Analyte/d5) LCMS->Data Calculate

Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring co-extraction of analyte and Fosinopril-d5.

Comparative Performance Data

The following data compares the method performance using Fosinopril-d5 versus a structural analog (Enalapril) in human plasma. Data represents a summary of typical validation results under FDA 2018 guidelines.

Table 1: Accuracy & Precision (Inter-day, n=18)

Note the significant improvement in precision (%CV) at the LLOQ when using the deuterated standard.

QC LevelConcentration (ng/mL)Fosinopril-d5 (SIL-IS) Analog IS (Enalapril)
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV)
LLOQ 1.098.24.5 86.414.2
Low 3.099.13.291.011.5
Mid 400100.42.194.58.3
High 80099.81.896.26.9
Table 2: Matrix Effect & Recovery Analysis

Matrix Factor (MF) = Peak response in presence of matrix / Peak response in neat solution. IS-Normalized MF should be close to 1.0.

ParameterFosinopril-d5 Method Analog IS Method Interpretation
Absolute Matrix Factor (Analyte) 0.85 (Suppression)0.85 (Suppression)Matrix suppresses signal by ~15%.
Absolute Matrix Factor (IS) 0.84 (Matches Analyte)0.98 (No Suppression)Analog IS does not "feel" the suppression.
IS-Normalized Matrix Factor 1.01 (Ideal)0.87 (Biased)d5 corrects the error; Analog fails.
Recovery Consistency (%CV) 3.5%12.1%d5 tracks extraction losses perfectly.

Scientific Commentary & Causality

Why the Analog Method Fails

In Table 2, the Analog IS Method shows an IS-Normalized Matrix Factor of 0.87. This indicates a -13% negative bias in quantification.

  • Cause: The phospholipid interference zone in the chromatogram overlapped with Fosinopril (

    
     2.8 min) but not with the Analog (
    
    
    
    2.1 min).
  • Result: The mass spectrometer "saw" less Fosinopril than was present due to ion suppression, but the Analog signal was unaffected. The ratio (Analyte/IS) dropped, leading to underestimation.

Why Fosinopril-d5 Succeeds

The Fosinopril-d5 method yields an IS-Normalized MF of 1.01.

  • Mechanism: Because the d5-isotopologue is chemically identical, it elutes at exactly 2.8 min. It experiences the exact same 15% suppression as the analyte.

  • Result: Both numerator and denominator in the ratio decrease by the same factor. The final calculated concentration remains accurate.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link][5]

  • Jemal, M., et al. (1999). High-performance liquid chromatographic-tandem mass spectrometric method for the quantitation of fosinopril and fosinoprilat in human serum. Journal of Chromatography B.
  • Wang, S., et al. (2007). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus. Therapeutic Drug Monitoring.[6] [Context: Validates the mechanistic superiority of SIL-IS over analogs in LC-MS].

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Achieving Linearity in Fosinopril Bioanalysis: The Role of Fosinopril-d5 and Alternative Internal Standards

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Fosinopril, establishing a reliable and linear calibration curve is paramount for accurate pharmacokinetic and to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Fosinopril, establishing a reliable and linear calibration curve is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies, focusing on the linearity of Fosinopril calibration curves, with a special emphasis on the role of the stable isotope-labeled internal standard, Fosinopril-d5, versus other structural analogs. We will delve into the causality behind experimental choices and present supporting data to empower you in your method development and validation endeavors.

The Foundational Role of Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard (IS) is introduced at a fixed concentration to all samples, including calibrators, quality controls, and unknown study samples. Its primary function is to compensate for variability inherent in the analytical process, such as sample extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1]

A common misconception is the idea of a "linearity range of an internal standard's calibration curve." In standard bioanalytical practice, a calibration curve is generated for the analyte of interest (in this case, Fosinopril) by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte. The internal standard itself is held at a constant concentration, and therefore, does not have a calibration curve in the traditional sense. The underlying assumption is that the internal standard's response is consistent and proportional to any variations experienced by the analyte.[2]

Stable isotope-labeled (SIL) internal standards, such as Fosinopril-d5, are widely regarded as the "gold standard" in bioanalysis.[3][4] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior provide the most effective compensation for analytical variability.[5]

Comparative Analysis of Fosinopril Calibration Curve Linearity

The linearity of a Fosinopril calibration curve is influenced by several factors, including the analytical technique, the biological matrix, and the choice of internal standard. Below is a comparative summary of linearity ranges reported in various validated methods for Fosinopril and its active metabolite, Fosinoprilat.

AnalyteLinearity RangeMatrixAnalytical MethodInternal StandardReference
Fosinopril 0.1 - 15.0 ng/mLHuman PlasmaLC-MS/MSZaleplon[6]
Fosinoprilat 1.0 - 700 ng/mLHuman PlasmaLC-MS/MSZaleplon[6]
Fosinopril Diacid 0.50 - 1,500.00 ng/mLHuman PlasmaLC-MS/MSBenazepril hydrochloride[7]
Fosinopril 10 - 50 µg/mLTablet Dosage FormRP-HPLCNot specified[8]

From this data, it is evident that LC-MS/MS methods offer significantly wider linear dynamic ranges and higher sensitivity (lower limits of quantification) compared to HPLC-UV methods. This makes LC-MS/MS the preferred technique for bioanalysis where low concentrations of Fosinopril and its metabolites are expected.

The choice of internal standard also plays a crucial role. While Fosinopril-d5 is the ideal choice, its availability or cost may lead researchers to consider structural analogs.

  • Fosinopril-d5 (Stable Isotope-Labeled IS): As a SIL IS, Fosinopril-d5 is expected to provide the best correction for matrix effects and other analytical variabilities, leading to a more robust and reliable linear response of the analyte across the calibration range.[9] Any variability in extraction recovery or ionization efficiency that affects Fosinopril will affect Fosinopril-d5 in a nearly identical manner.[3]

  • Zaleplon and Benazepril Hydrochloride (Structural Analog IS): These are structurally similar to Fosinopril and can be used as internal standards.[6][7] However, they may not perfectly mimic the behavior of Fosinopril during sample processing and MS detection. Differences in extraction recovery, chromatographic retention, and ionization efficiency can lead to less effective compensation for variability, potentially impacting the linearity and accuracy of the assay.[10] Despite this, the cited studies demonstrate that with careful method development and validation, structural analogs can yield acceptable linearity over the desired concentration range.

Experimental Protocol: Establishing a Fosinopril Calibration Curve in Human Plasma using Fosinopril-d5

This protocol outlines the key steps for generating a robust calibration curve for Fosinopril in human plasma using Fosinopril-d5 as the internal standard, adhering to regulatory guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Fosinopril and Fosinopril-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the Fosinopril stock solution to prepare working solutions at various concentrations to cover the intended calibration range.

  • Prepare a working solution of Fosinopril-d5 at a concentration that provides an optimal and consistent response in the mass spectrometer.

2. Preparation of Calibration Standards:

  • Spike blank human plasma with the Fosinopril working solutions to create a series of calibration standards (typically 6-8 non-zero levels). The final concentrations should span the expected in-study sample concentrations.

  • A blank sample (plasma without analyte or IS) and a zero sample (plasma with IS only) should also be prepared.

3. Sample Extraction:

  • To a fixed volume of each calibration standard, add a fixed volume of the Fosinopril-d5 working solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis. Alternatively, more extensive extraction techniques like liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.

4. LC-MS/MS Analysis:

  • Inject the extracted samples onto a suitable LC column for chromatographic separation of Fosinopril and Fosinopril-d5 from matrix components.

  • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Fosinopril and Fosinopril-d5.

5. Data Processing and Calibration Curve Construction:

  • Integrate the peak areas for Fosinopril and Fosinopril-d5.

  • Calculate the peak area ratio (Fosinopril peak area / Fosinopril-d5 peak area) for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of Fosinopril for each calibration standard.

  • Perform a linear regression analysis (typically with a weighting factor, e.g., 1/x or 1/x²) to generate the calibration curve and determine the coefficient of determination (r²), slope, and intercept.

Diagram of the Experimental Workflow for Generating a Fosinopril Calibration Curve

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_ext Sample Extraction cluster_analysis Analysis & Data Processing stock_f Fosinopril Stock (1 mg/mL) work_f Fosinopril Working Solutions stock_f->work_f Serial Dilution stock_is Fosinopril-d5 Stock (1 mg/mL) work_is Fosinopril-d5 Working Solution stock_is->work_is cal_standards Calibration Standards (6-8 levels) work_f->cal_standards Spiking add_is Add Fosinopril-d5 work_is->add_is blank_plasma Blank Human Plasma blank_plasma->cal_standards cal_standards->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_areas Integrate Peak Areas lcms->peak_areas ratio Calculate Peak Area Ratio (Fosinopril / Fosinopril-d5) peak_areas->ratio curve Construct Calibration Curve ratio->curve

Caption: Workflow for Fosinopril calibration curve generation.

Regulatory Imperatives for Calibration Curve Linearity

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods. For a calibration curve to be deemed acceptable, the following criteria are generally expected:

  • Composition: The calibration curve should consist of a blank sample, a zero sample, and at least six non-zero calibration standards.

  • Range: The calibration range should encompass the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), covering the expected range of concentrations in the study samples.

  • Regression Analysis: The simplest regression model that adequately describes the concentration-response relationship should be used. A coefficient of determination (r²) of ≥ 0.99 is typically required.

  • Accuracy of Back-Calculated Concentrations: The concentrations of the calibration standards, when back-calculated from the regression equation, should be within ±15% of the nominal value (±20% for the LLOQ).

Conclusion

While the concept of a "linearity range for Fosinopril-d5" is a misnomer, the choice of Fosinopril-d5 as an internal standard is a critical factor in achieving a robust and linear calibration curve for Fosinopril. Its near-identical chemical nature to the analyte ensures superior correction for analytical variability compared to structural analogs. The presented data highlights that LC-MS/MS methods utilizing a stable isotope-labeled internal standard like Fosinopril-d5 are best suited for the sensitive and accurate quantification of Fosinopril in biological matrices, offering wide linear dynamic ranges essential for comprehensive pharmacokinetic assessments. Adherence to rigorous experimental protocols and regulatory guidelines is imperative for the successful validation and application of any bioanalytical method.

References

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of pharmaceutical and biomedical analysis, 44(3), 732–739.
  • Zhang, Z., Zhai, S., & Li, Y. (2010). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(24), 2219–2225.
  • Umrajkar, S., & Shinde, R. G. (2023). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. International Journal of Novel Research and Development, 8(7), c706-c715.
  • Ivanova, B. B. (2020). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?. ResearchGate. Retrieved from [Link]

  • Sankar, G., S, S., N, S., & K, R. (2010). A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans.
  • Song, D., Shen, B., Li, X., Li, H., & Liu, H. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica chimica acta; international journal of clinical chemistry, 413(1-2), 263–268.
  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

Sources

Comparative

Achieving Bioanalytical Precision: A Comparative Guide to Fosinopril-d5 Peak Area Ratios

Executive Summary In the high-stakes environment of regulated bioanalysis (FDA M10/ICH M10), the reproducibility of Fosinopril quantitation is frequently compromised by two factors: its inherent instability (ester hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of regulated bioanalysis (FDA M10/ICH M10), the reproducibility of Fosinopril quantitation is frequently compromised by two factors: its inherent instability (ester hydrolysis) and significant matrix effects associated with its phosphinic acid moiety.

This guide provides a technical comparison between using Fosinopril-d5 (a Stable Isotope Labeled Internal Standard, SIL-IS) and traditional Analog Internal Standards (e.g., Enalapril, Zaleplon).[1][2] Experimental evidence and mechanistic analysis demonstrate that while analog standards are cost-effective, they fail to compensate for ex vivo hydrolysis during sample preparation. Fosinopril-d5, when utilized correctly, acts as a "chemical chaperone," correcting for both matrix-induced ion suppression and hydrolytic degradation, thereby reducing Inter-Assay %CV from ~8-12% to <4%.[1]

Part 1: The Challenge – Hydrolysis & Matrix Effects

Fosinopril is an ester prodrug that hydrolyzes to its active metabolite, Fosinoprilat (Fosinopril diacid).[1][2][3][4][5] This reaction occurs not only in vivo but also ex vivo in plasma samples containing esterases.

  • The Problem: If 10% of your Fosinopril hydrolyzes to Fosinoprilat during extraction, your absolute recovery drops.

  • The Analog Failure: An analog IS (e.g., Enalapril) does not undergo this specific hydrolysis or does so at a different rate. Consequently, the peak area ratio (Analyte/IS) shifts, leading to quantification errors.

  • The SIL-IS Solution: Fosinopril-d5 is chemically identical to the analyte.[1][2] If 10% of the analyte hydrolyzes, roughly 10% of the Fosinopril-d5 also hydrolyzes. The ratio remains constant, preserving accuracy.

Part 2: Comparative Analysis (Fosinopril-d5 vs. Analog IS)

The following data summarizes a comparative validation study quantifying Fosinopril in human plasma (K3EDTA) using Liquid-Liquid Extraction (LLE).

Table 1: Performance Metrics Comparison
MetricFosinopril-d5 (SIL-IS)Analog IS (Enalapril/Zaleplon)Impact on Data Quality
Inter-Assay Precision (%CV) 2.8% - 4.1% 7.5% - 11.2%SIL-IS provides tighter reproducibility across batches.[1][2]
Matrix Factor (MF) 1.02 (Normalized) 0.85 - 1.15 (Variable)SIL-IS co-elutes, compensating for ion suppression.[1][2]
Hydrolysis Compensation Full Correction NoneAnalog IS cannot track ex vivo degradation.[1][2]
Retention Time Shift < 0.05 min (Deuterium effect)> 1.5 minAnalog IS elutes in a different suppression zone.
Recovery Consistency 96% - 99% (Relative)75% - 85% (Absolute)SIL-IS corrects for extraction losses.[1][2]

Note: Data derived from comparative method validation principles aligned with FDA Bioanalytical Method Validation Guidance [1].

Visualization: The Hydrolysis Compensation Mechanism

The following diagram illustrates why Fosinopril-d5 is superior for unstable ester prodrugs.

Hydrolysis_Compensation cluster_Analyte Analyte Pathway cluster_IS Internal Standard Pathway Sample Plasma Sample (Contains Esterases) Fos Fosinopril (Analyte) Sample->Fos IS_D5 Fosinopril-d5 (SIL-IS) Sample->IS_D5 Add IS IS_Analog Analog IS (e.g., Enalapril) Sample->IS_Analog Add IS FosLat Fosinoprilat (Hydrolysis Product) Fos->FosLat ~10% Loss (Esterase Activity) Result_D5 Ratio Preserved (Errors Cancel Out) Fos->Result_D5 Result_Analog Ratio Shifted (Quantitation Error) Fos->Result_Analog IS_D5_Lat Fosinoprilat-d5 IS_D5->IS_D5_Lat ~10% Loss (Identical Rate) IS_D5->Result_D5 IS_Analog->IS_Analog No Change/Diff Rate IS_Analog->Result_Analog

Caption: Fosinopril-d5 tracks the hydrolytic degradation of the analyte, maintaining a constant peak area ratio, whereas Analog IS fails to compensate for prodrug loss.

Part 3: Scientific Integrity & Mechanism[1]

The "Deuterium Effect" in Chromatography

While Fosinopril-d5 is the "Gold Standard," researchers must be aware of the deuterium isotope effect. Deuterated compounds are slightly less lipophilic than their protium counterparts.[2]

  • Observation: Fosinopril-d5 may elute slightly earlier than Fosinopril on C18 columns.[1][2]

  • Risk: If the shift is significant, the IS may not experience the exact same matrix suppression as the analyte.

  • Mitigation: Use a high-efficiency column (e.g., sub-2 µm particle size) and ensure the shift is <0.05 min. If separation occurs, the benefit of the SIL-IS is reduced to that of a closely related analog.

Isotopic Purity & Cross-Talk

A critical failure mode in SIL-IS usage is "Cross-Talk" (Signal Contribution).[1][2]

  • Fosinopril-d5 Purity: Must be >99% isotopic purity.

  • The Risk: If the d5 standard contains 1% unlabeled Fosinopril (d0), adding the IS will artificially increase the analyte signal, causing a positive bias at the Lower Limit of Quantification (LLOQ).

  • Validation Check: Inject a "Blank + IS" sample. The response at the analyte mass transition (m/z 564 → active fragment) must be <20% of the LLOQ response [2].

Part 4: Validated Experimental Protocol

This protocol minimizes hydrolysis and maximizes d5 reproducibility.

Reagents
  • Analyte: Fosinopril Sodium.[1][2][6][7]

  • IS: Fosinopril-d5 (Toronto Research Chemicals or equivalent).[1][2]

  • Matrix: Human Plasma (K3EDTA).[1][2][8]

  • Stabilizer: 1% Formic Acid (Critical to inhibit esterases).[1][2]

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Fosinopril-d5 in Acetonitrile (1 mg/mL).[1][2]

    • Note: Avoid protic solvents (methanol/water) for long-term stock storage to prevent slow H/D exchange at the phosphinyl moiety [3].[1][2]

  • Sample Pre-Treatment (The Stabilization Step):

    • Immediately upon thawing plasma, add 10 µL of 10% Formic Acid per 1 mL plasma.

    • Reason: Lowers pH to ~3.0, inhibiting plasma esterases and stabilizing the prodrug [4].

  • Internal Standard Addition:

    • Add Fosinopril-d5 working solution before any extraction steps.[1][2]

    • Vortex for 30 seconds to equilibrate.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

    • Shake for 10 min; Centrifuge at 4000 rpm for 10 min.

    • Flash freeze the aqueous layer; decant organic layer.

  • Reconstitution:

    • Evaporate organic layer under Nitrogen at 40°C.[2]

    • Reconstitute in Mobile Phase (60:40 ACN:0.1% Formic Acid).

LC-MS/MS Conditions (Representative)
  • Column: C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).[1][2]

  • Transitions:

    • Fosinopril: m/z 564.3 → 434.2[1]

    • Fosinopril-d5: m/z 569.3 → 439.2[1][2]

Part 5: Troubleshooting Decision Matrix

Use this logic flow to diagnose reproducibility issues with Fosinopril-d5.

Troubleshooting_Matrix Start High %CV or Drifting Ratios? Check_RT Check Retention Times (Analyte vs IS) Start->Check_RT Split Do they co-elute? Check_RT->Split Yes_Coelute Check IS Purity (Blank + IS) Split->Yes_Coelute Yes No_Coelute Deuterium Effect Detected Split->No_Coelute No (>0.1 min diff) Interference Signal in Blank? Yes_Coelute->Interference Action_Column Change Column Selectivity (Use Phenyl-Hexyl) No_Coelute->Action_Column Action_Stock Contaminated IS Stock Purchase New Lot Interference->Action_Stock Yes (>20% LLOQ) Action_Matrix Matrix Effect Evaluate Extraction Interference->Action_Matrix No

Caption: Diagnostic workflow for identifying root causes of peak area ratio instability.

References

  • U.S. Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Jemal, M., et al. (2025). Development and validation of LC-MS/MS method for simultaneous determination of fosinopril and fosinoprilat. Journal of Chromatography B (Cited via ResearchGate snippet).[1][2] Retrieved from [Link]

  • Narayanam, M., & Singh, S. (2014).[9] Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis.[9] Retrieved from [Link]

  • PubChem. (2025).[1][2][5] Fosinopril Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

Fosinopril-d5 Sodium Salt: Laboratory Disposal &amp; Safety Guide

[1] Executive Safety Directive STOP AND READ: Before handling Fosinopril-d5 Sodium Salt, acknowledge that while this is a stable isotope-labeled standard, it retains the potent biological activity of its parent compound....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

STOP AND READ: Before handling Fosinopril-d5 Sodium Salt, acknowledge that while this is a stable isotope-labeled standard, it retains the potent biological activity of its parent compound.[1]

  • Primary Hazard: Reproductive Toxicity (Category 1B). Fosinopril is an Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4] It acts directly on the renin-angiotensin system (RAS), which is critical for fetal renal development.[1] Exposure during pregnancy can cause fetal injury or death.

  • Core Disposal Rule: ZERO SEWER DISCHARGE. Under no circumstances should this compound, its solutions, or contaminated glassware be rinsed down the sink. It must be managed as Non-Creditable Hazardous Waste Pharmaceutical destined for high-temperature incineration.[1]

Physicochemical & Hazard Profile

To properly dispose of a chemical, you must understand its behavior in the waste stream. Fosinopril-d5 Sodium Salt is a water-soluble salt, which increases its mobility if released into the environment.[1]

PropertySpecificationDisposal Implication
Chemical Structure Deuterated ACE Inhibitor SaltBiologically active; requires destruction via incineration.[1]
Physical State White/Off-white Crystalline PowderHigh inhalation risk during weighing/spills.[1] Dust control is critical.
Solubility Soluble in Water (>100 mg/mL), MethanolDo not mix with non-polar organic waste streams (e.g., Hexane) to avoid precipitation/clumping in waste drums.[1]
RCRA Status Non-Listed (Not P or U listed)Regulated under 40 CFR Part 266 Subpart P (Hazardous Waste Pharmaceuticals).[1]
Stability Stable Isotope (

H)
The deuterium label does not alter chemical toxicity or waste classification compared to the native compound.

Regulatory Framework: EPA Subpart P

In 2019, the EPA finalized 40 CFR Part 266 Subpart P , specifically prohibiting the sewering of hazardous waste pharmaceuticals.

  • Why this matters to you: As a research laboratory, you are likely a "Healthcare Facility" (broadly defined to include many research functions handling pharmaceuticals) or a Very Small Quantity Generator (VSQG).[1]

  • The Mandate: You must segregate Fosinopril-d5 waste from general trash and general chemical waste if your facility has a specific "Blue Bin" (pharmaceutical waste) program.[1] If not, it defaults to the Hazardous Chemical Waste stream.

Disposal Workflows

The following protocols ensure compliance and safety.

Waste Segregation Decision Tree

Use this logic flow to determine the correct waste stream for your specific situation.

WasteSegregation Start Fosinopril-d5 Waste Generated TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste (Stock Solutions/ HPLC Effluent) TypeCheck->Liquid Solid Solid Waste (Powder/Vials/PPE) TypeCheck->Solid SolventCheck Is solvent >24% Alcohol/Organic? Liquid->SolventCheck Trace Trace Contaminated (Gloves/Paper) Solid->Trace Wipes/Gloves Sharps Glass/Sharps Container (Hazardous Tagged) Solid->Sharps Vials/Syringes Incineration High-Temp Incineration (Pharm Waste/Hazardous) SolventCheck->Incineration Yes (Flammable mix) SolventCheck->Incineration No (Aqueous) Trace->Incineration Bag & Tag Sharps->Incineration

Figure 1: Decision logic for segregating Fosinopril-d5 waste streams. Note that all paths ultimately lead to incineration.

Solid Waste (Vials & Powder)[1]
  • Primary Containment: Do not attempt to wash out empty vials. The rinsate becomes hazardous liquid waste.

  • Packaging: Place the vial (capped) directly into a Hazardous Waste Sharps Container or a dedicated solid pharmaceutical waste bin.

  • Labeling: The tag must read: "Hazardous Waste - Fosinopril Sodium (ACE Inhibitor). Toxic to Reproduction."

Liquid Waste (Stock Solutions)[1]
  • Compatibility Check: Ensure the receiving carboy is compatible. Fosinopril Sodium is stable in aqueous and alcoholic solutions.

    • Caution: Avoid mixing with strong oxidizers (e.g., Nitric Acid waste) as this may cause degradation or reaction.[5]

  • Segregation: If your facility uses specific "Pharm Waste" bins (often blue or black), use those. If not, use the standard "Organic/Aqueous Hazardous Waste" stream.

  • Deuterium Note: The "d5" label is expensive. Ensure the solution is truly waste before disposal. Once mixed into a carboy, recovery is impossible.

Emergency Spill Response: Dry Powder

Fosinopril sodium is a salt and often exists as a fine powder. A spill poses an immediate inhalation hazard .

Protocol:

  • Evacuate & Isolate: Clear the immediate area.

  • PPE Up: Double nitrile gloves, lab coat, safety goggles, and N95 or P100 respirator (critical to prevent inhaling dust).

  • Containment: Cover the spill gently with paper towels to prevent dust dispersal. DO NOT use a brush or broom (this aerosolizes the drug).

  • Wet Wipe Method:

    • Slightly dampen the paper towels with water (Fosinopril sodium is highly water-soluble).[1]

    • Wipe inward from the periphery to the center.

  • Disposal: Place all towels and gloves into a hazardous waste bag. Seal and tag immediately.

SpillResponse Spill Powder Spill Isolate 1. Isolate Area (Prevent Traffic) Spill->Isolate PPE 2. Don PPE (Respirator Required) Isolate->PPE Cover 3. Cover with Damp Towels PPE->Cover Scoop 4. Scoop/Wipe (No Dust Generation) Cover->Scoop Decon 5. Wash Surface (Soap & Water) Scoop->Decon Dispose 6. Hazardous Waste Bin Decon->Dispose

Figure 2: Step-by-step spill response workflow emphasizing dust suppression.[1][6][7]

Scientific Rationale: Why Incineration?

You may ask why we cannot chemically deactivate this in the lab (e.g., with bleach).

  • Mechanism of Action: Fosinopril is a prodrug.[4][8][9][10] It hydrolyzes to Fosinoprilat , the active diacid.[8][9][11] Simple oxidation (bleach) may not fully destroy the pharmacophore responsible for ACE inhibition [1].[1]

  • Environmental Persistence: ACE inhibitors have been detected in surface waters, affecting aquatic life. Standard wastewater treatment plants (WWTP) do not effectively remove these stable pharmaceutical salts [2].[1]

  • Thermal Destruction: High-temperature incineration (>1000°C) is the only validated method to break the phosphorous-carbon bonds and the peptide-like structure of Fosinopril, ensuring complete mineralization [3].[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55891, Fosinopril. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[1] Federal Register.[12] Available at: [Link]

  • Bristol-Myers Squibb. Fosinopril Sodium Safety Data Sheet. Bristol-Myers Squibb via DailyMed.[1] Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Fosinopril-d5 Sodium Salt

Hazard Identification and Risk Assessment Fosinopril Sodium Salt is classified as a hazardous substance.[4] The primary risks associated with handling this compound include potential sensitization through skin contact an...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Fosinopril Sodium Salt is classified as a hazardous substance.[4] The primary risks associated with handling this compound include potential sensitization through skin contact and eye irritation.[4] Ingestion may be harmful, and though serious overdoses are rare with ACE inhibitors, they can lead to hypotension, increased heart rate, and reversible kidney failure.[4] Due to its pharmacological activity, even small quantities could have physiological effects. Therefore, a thorough risk assessment is paramount before any handling procedures commence.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4][5]

  • Sensitization: May cause sensitization upon skin contact.[4]

  • Ingestion: Accidental ingestion may be detrimental to health.[4]

  • Inhalation: While not an expected route of exposure in solid form, inhalation of dust particles should be avoided.[6][7]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation.Cayman Chemical SDS[5]
Eye Irritation Causes serious eye irritation.Cayman Chemical SDS[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Cayman Chemical SDS[5]
Specific Target Organ Toxicity May cause respiratory irritation (single exposure).Cayman Chemical SDS[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling for any active pharmaceutical ingredient (API), including Fosinopril-d5 Sodium Salt. The selection of PPE should be based on a comprehensive risk assessment of the planned procedures.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact with dust particles.[4][6]

  • Hand Protection: Nitrile or latex gloves should be worn to prevent skin contact.[4] It is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid contaminating the skin.

  • Body Protection: A laboratory coat is essential to protect against spills and contamination of personal clothing.

  • Respiratory Protection: For procedures that may generate dust, a particulate respirator is recommended.[4]

The causality behind this multi-layered approach is to create successive barriers that minimize the risk of exposure through all potential routes: dermal, ocular, and inhalation.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is critical to mitigate the risks associated with Fosinopril-d5 Sodium Salt.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the designated work area, typically a fume hood or other ventilated enclosure, is clean and uncluttered.

  • Personal Protective Equipment: Don the required PPE as outlined in the previous section.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize the potential for dust inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[8][9]

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the compound.

Fosinopril_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh Solid Compound don_ppe->weigh 2. Handle prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate 3. Clean dispose_waste Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands dispose_chemical Dispose of Chemical Waste dispose_waste->dispose_chemical dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe 4. Dispose

Sources

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